1-(Pyrimidin-2-yl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-pyrimidin-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-5(7)6-8-3-2-4-9-6;/h2-5H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPQOISZUZLBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Pyrimidin-2-yl)ethanamine hydrochloride chemical properties and structure
An In-depth Technical Guide to 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to the pyrimidine ring's unique physicochemical properties, including its ability to act as a bioisostere for phenyl groups and engage in multiple hydrogen bonding interactions, which often enhances pharmacokinetic and pharmacodynamic profiles.[2] Within this important class of compounds, this compound emerges as a key building block. Its structure, featuring a chiral ethylamine substituent on the pyrimidine ring, provides a versatile platform for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies.[3][4]
This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural features, a representative synthetic protocol with mechanistic insights, and its applications as a strategic intermediate in pharmaceutical research.
Chemical Structure and Nomenclature
The fundamental identity of a chemical compound is rooted in its structure. This compound is composed of a central pyrimidine ring connected at the 2-position to an ethylamine group. The amine is protonated by hydrochloric acid to form the stable hydrochloride salt.
Caption: Figure 1: Logical relationship of the molecule's components.
The presence of a stereocenter at the alpha-carbon of the ethylamine side chain means the compound can exist as (R) and (S) enantiomers or as a racemic mixture.[5] The specific stereoisomer is critical in drug development, as biological targets often exhibit stereospecific binding.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-pyrimidin-2-ylethanamine;hydrochloride | [6] |
| CAS Number | 1616809-52-9 (for the racemate) | [6][7][8] |
| Molecular Formula | C₆H₁₀ClN₃ | [6] |
| Canonical SMILES | CC(C1=NC=CC=N1)N.Cl | [6] |
| InChI Key | YSFPQOISZUZLBH-UHFFFAOYSA-N | [6][8] |
| Parent Compound | 1-(Pyrimidin-2-yl)ethanamine (CID: 56592977) |[6] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, solubility, and suitability for various reaction conditions. As a hydrochloride salt, this compound is typically a crystalline solid with improved stability and aqueous solubility compared to its free base form.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 159.62 g/mol | [6][8] |
| Physical Form | Solid / Crystalline Powder | [9] |
| Purity | Typically ≥97% (Commercial Grade) | [8] |
| Storage Conditions | Store at room temperature in an inert atmosphere. | [5] |
| Solubility | Soluble in water. | [10] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a critical process for its application in research. A common and effective method involves the reductive amination of a corresponding ketone precursor. This approach is widely used in medicinal chemistry due to its efficiency and control.[3]
Caption: Figure 2: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a representative synthesis from 1-(pyrimidin-2-yl)ethanone.
Step 1: Imine Formation and In Situ Reduction
-
To a solution of 1-(pyrimidin-2-yl)ethanone (1.0 eq) in methanol (MeOH, 10 mL/mmol), add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes. Causality: This step facilitates the formation of the intermediate imine in equilibrium with the starting ketone and ammonia source.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH₃CN is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the ketone, driving the reaction towards the amine product. The portion-wise addition at low temperature helps control the reaction rate and potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Reaction Workup and Extraction
-
Once the starting material is consumed, carefully quench the reaction by adding 1M aqueous HCl until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with 6M NaOH until the pH is >10. Causality: This deprotonates the amine hydrochloride, converting it to the free base which is soluble in organic solvents.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
Step 3: Purification and Salt Formation
-
Purify the crude product via column chromatography on silica gel, eluting with a gradient of DCM/MeOH.
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure.
-
Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.
-
Add a 2M solution of HCl in diethyl ether dropwise with stirring. Causality: This protonates the basic amine, causing the hydrochloride salt to precipitate out of the non-polar solvent.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for this purpose. While specific spectra must be obtained experimentally, the expected signals can be predicted based on the known structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. A doublet for the methyl group (-CH₃) coupled to the adjacent methine proton, a quartet for the methine proton (-CH) coupled to both the methyl and amine protons, and characteristic aromatic signals for the three non-equivalent protons on the pyrimidine ring. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would show six distinct signals: one for the methyl carbon, one for the methine carbon, and four for the carbons of the pyrimidine ring (three CH and one quaternary C).
-
IR Spectroscopy: Key vibrational frequencies would include N-H stretches for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretches for the alkyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyrimidine ring (around 1500-1650 cm⁻¹).[11][12][13]
Applications in Drug Discovery and Medicinal Chemistry
This compound is not an end-product but a valuable intermediate. Its primary application lies in serving as a scaffold for building more complex molecules with potential therapeutic value.[3]
-
Kinase Inhibitors: The 2-aminopyrimidine core is a privileged scaffold for ATP-competitive kinase inhibitors. The amine handle on this building block allows for the facile introduction of various substituents through amide bond formation or other coupling reactions to explore the structure-activity relationships (SAR) needed to achieve potent and selective inhibition.[4][14]
-
Scaffold for Libraries: In high-throughput screening campaigns, this compound can be used as a starting point to generate diverse chemical libraries. Its reactive amine group allows for derivatization, creating a multitude of analogues for screening against various biological targets.[3]
-
Anti-Fibrotic and Anti-Infective Agents: Research into pyrimidine derivatives has shown a wide range of biological activities, including anti-fibrotic properties and potential as anti-infective agents.[2][3] This building block provides a reliable entry point for synthesizing novel compounds within these therapeutic areas.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data sheets, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15][16]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][16]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[15][16][17]
Conclusion
This compound is a structurally important and synthetically versatile building block in modern drug discovery. Its combination of a privileged pyrimidine core and a reactive amine handle makes it an invaluable tool for medicinal chemists aiming to develop novel therapeutics. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective application in the research and development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS 1616809-52-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. This compound | 1616809-52-9 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-Propenylmagnesium bromide, 0.5M solution in THF, AcroSeal™ | Fisher Scientific [fishersci.ca]
- 11. researchgate.net [researchgate.net]
- 12. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.fi [fishersci.fi]
Spectroscopic Characterization of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride: A Technical Guide
Introduction
1-(Pyrimidin-2-yl)ethanamine hydrochloride is a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The pyrimidine core is a fundamental component of nucleobases and is prevalent in a wide array of bioactive compounds.[1] Accurate structural confirmation and purity assessment are paramount for any research or development endeavor, making a thorough understanding of its spectroscopic properties essential.
This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data for this compound (CAS Number: 1616809-52-9).[2][3][4] While experimental spectra for this specific compound are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to present a comprehensive and predictive characterization. This approach offers a robust framework for researchers to confirm the identity and structure of this compound in their own laboratories.
Molecular Structure and Properties:
Part 1: Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, as the amine is readily protonated.
Predicted Mass Spectrum
The mass spectrum of the free base, 1-(pyrimidin-2-yl)ethanamine, is expected to show a molecular ion peak ([M]+•) at a mass-to-charge ratio (m/z) of 123.08. However, given the hydrochloride salt form, analysis by ESI-MS will prominently feature the protonated molecule ([M+H]⁺) at m/z 124.09.
Fragmentation Pathway
The fragmentation of nitrogen-containing heterocyclic compounds is well-documented.[1] The primary fragmentation pathway for the protonated molecule is anticipated to be the cleavage of the C-C bond between the ethylamine side chain and the pyrimidine ring (α-cleavage). This is a characteristic fragmentation for amines, leading to the formation of a stable, resonance-stabilized pyrimidin-2-ylmethyl cation.
Caption: Predicted ESI-MS fragmentation of 1-(Pyrimidin-2-yl)ethanamine.
Data Summary: Mass Spectrometry
The following table summarizes the predicted key ions for this compound.
| Ion | Formula | Calculated m/z | Interpretation |
| [M+H]⁺ | [C₆H₉N₃ + H]⁺ | 124.09 | Protonated molecular ion of the free base |
| [M]+• | [C₆H₉N₃]+• | 123.08 | Molecular ion of the free base (less likely in ESI) |
| Fragment 1 | [C₅H₅N₂]⁺ | 93.05 | Loss of ethylamine radical via α-cleavage |
| Fragment 2 | [C₂H₆N]⁺ | 44.05 | Loss of pyrimidine radical via α-cleavage |
Experimental Protocol: ESI Mass Spectrometry
This protocol provides a general framework for acquiring an ESI-MS spectrum. Instrument parameters should be optimized for the specific machine in use.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a water/acetonitrile mixture, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.
-
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Capillary Voltage: 3.0 - 4.5 kV
-
Drying Gas (N₂): Flow rate and temperature should be optimized to ensure efficient desolvation (e.g., 5-10 L/min, 250-350 °C).
-
Nebulizer Pressure: 20-40 psi
-
Scan Range: m/z 50 - 300
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Allow the signal to stabilize before acquiring data.
-
Acquire spectra for a sufficient duration to obtain a good signal-to-noise ratio.
-
Caption: Workflow for ESI-MS analysis.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The hydrochloride form means the amine group will be protonated (-NH₃⁺), which will affect the chemical shifts of nearby protons and carbons. The spectra are typically recorded in a deuterated solvent like D₂O or DMSO-d₆.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the ethylamine side chain protons.
-
Pyrimidine Ring Protons: The pyrimidine ring has three protons. H5, situated between two nitrogen atoms, will be a triplet, while H4 and H6 will be a doublet. Due to the electron-withdrawing nature of the nitrogen atoms, these aromatic protons will appear downfield.
-
Ethylamine Side Chain Protons: The methine proton (-CH) will be a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a doublet, coupled to the methine proton. The amine protons (-NH₃⁺) may appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signal will disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct carbon signals.
-
Pyrimidine Ring Carbons: The carbon atom C2, bonded to two nitrogen atoms and the side chain, will be the most deshielded of the ring carbons. C4 and C6 will be equivalent and will appear at a similar chemical shift, while C5 will be the most shielded of the ring carbons.
-
Ethylamine Side Chain Carbons: The methine carbon (-CH) will be deshielded by the adjacent nitrogen atom and the pyrimidine ring. The methyl carbon (-CH₃) will be the most upfield signal in the spectrum.
Data Summary: NMR Spectroscopy
The following tables summarize the predicted chemical shifts (δ) for this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Chemical shifts for a similar compound, 1-(pyridin-2-yl)ethanamine, are provided for comparison.[5]
Table 2: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4, H6 | ~8.8 | Doublet (d) | ~5 Hz | Protons on the pyrimidine ring adjacent to one nitrogen. |
| H5 | ~7.4 | Triplet (t) | ~5 Hz | Proton on the pyrimidine ring between the two ring protons. |
| -CH- | ~4.5 | Quartet (q) | ~7 Hz | Methine proton, deshielded by the ring and the -NH₃⁺ group. |
| -NH₃⁺ | 8.0 - 9.0 (broad) | Singlet (s) | - | Exchangeable protons; signal may be broad or absent in D₂O. |
| -CH₃ | ~1.6 | Doublet (d) | ~7 Hz | Methyl protons of the ethylamine side chain. |
Table 3: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C2 | ~165 | Carbon in the pyrimidine ring bonded to the side chain. |
| C4, C6 | ~157 | Equivalent carbons in the pyrimidine ring. |
| C5 | ~122 | Carbon in the pyrimidine ring. |
| -CH- | ~50 | Methine carbon, deshielded by the ring and the -NH₃⁺ group. |
| -CH₃ | ~20 | Methyl carbon of the ethylamine side chain. |
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal reference standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.
-
-
Instrument Setup (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength is recommended.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
-
Instrument Setup (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Spectral Width: ~200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the reference signal (TMS or residual solvent peak).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of mass spectrometry and nuclear magnetic resonance spectroscopy. This guide provides a detailed predictive framework for the expected MS fragmentation patterns and NMR chemical shifts, grounded in established spectroscopic principles and comparison with closely related structures. The outlined experimental protocols offer a reliable starting point for researchers to acquire high-quality data in their own laboratories. By following this comprehensive guide, scientists and drug development professionals can ensure the accurate identification and characterization of this important chemical building block, thereby upholding the scientific integrity of their research.
References
- 1. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 2. 1616809-52-9|this compound|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability of 1-(Pyrimidin-2-yl)ethanamine hydrochloride
An In-Depth Technical Guide to the Solubility and Stability of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Abstract
This compound is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its utility in the synthesis of novel therapeutic agents, including potential anti-fibrotic compounds, necessitates a thorough understanding of its fundamental physicochemical properties.[2] This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of this compound. We present detailed, field-proven protocols for determining thermodynamic and kinetic solubility, conducting forced degradation studies under various stress conditions, and developing a stability-indicating analytical method. The methodologies are grounded in established pharmaceutical principles and regulatory expectations to ensure data integrity and support informed decision-making throughout the development lifecycle.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability.[3][4] Aqueous solubility directly influences bioavailability and dictates the feasibility of formulation strategies, while chemical stability determines a compound's shelf-life, storage requirements, and potential for generating toxic degradation products.[5][6]
This compound, with its pyrimidine core and primary amine side chain, presents a unique profile of opportunities and challenges.[2] The pyrimidine ring is a common scaffold in biologically active molecules, while the amine hydrochloride group is frequently used to enhance the solubility of basic compounds.[1] This guide provides the necessary theoretical background and practical, step-by-step protocols to comprehensively characterize this molecule, enabling its effective application in research and development.
Solubility Profiling: Beyond a Single Number
Solubility is not a single value but a pH-dependent property that must be characterized under physiologically relevant conditions. For an amine hydrochloride, the equilibrium between the charged (more soluble) and free base (less soluble) forms is governed by the solution pH and the compound's pKa. Understanding this relationship is paramount for predicting its behavior in vivo.
Key Concepts: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two primary types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system has reached equilibrium.[3] The shake-flask method is the gold standard for this determination.[3]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[5] It is often determined by high-throughput methods like nephelometry and is particularly useful in early drug discovery for rapid screening.[4]
Experimental Workflow for Solubility Determination
The following diagram outlines a robust workflow for comprehensive solubility profiling.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
Causality: This method ensures that a true equilibrium is reached between the solid and dissolved states, providing the most accurate and reliable solubility value, which is essential for pre-formulation and regulatory filings.[3]
-
Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).[3]
-
Addition: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of each buffer. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[6]
-
Phase Separation: After incubation, separate the undissolved solid. This is a critical step and can be achieved by centrifuging the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filtering through a 0.22 µm syringe filter compatible with the aqueous buffer.[3]
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it if necessary with the mobile phase, and determine the concentration using a validated HPLC-UV method.[5] The HPLC method ensures that only the parent compound is quantified, excluding any potential impurities or degradants.
Data Presentation: Solubility Profile
Summarize the collected data in a clear, structured table.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| 0.1 N HCl | 1.2 | 25 | Thermodynamic | ||
| Acetate Buffer | 4.5 | 25 | Thermodynamic | ||
| Phosphate Buffer | 6.8 | 25 | Thermodynamic | ||
| Phosphate Buffer | 7.4 | 25 | Thermodynamic | ||
| Water | ~7.0 | 25 | Thermodynamic | ||
| PBS | 7.4 | 37 | Kinetic |
Stability Assessment and Forced Degradation
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8] Forced degradation (or stress testing) is the cornerstone of developing such a method. By intentionally subjecting the compound to harsh conditions, we can rapidly generate potential degradants and ensure the analytical method can resolve them.[9][10]
Rationale for Stress Conditions
The choice of stress conditions is guided by ICH recommendations and the chemical nature of the molecule.[10][11] For this compound, key areas of susceptibility include the amine group (prone to oxidation) and potential hydrolysis of the pyrimidine ring under extreme pH.[10][12]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation and SIAM development.
Protocol 2: Forced Degradation Studies
Causality: This protocol is designed to generate a "worst-case" degradation profile, which is essential for developing a specific and robust stability-indicating analytical method capable of separating all potential impurities.[10][13] A target degradation of 5-20% is ideal, as it ensures that degradants are formed at sufficient levels for detection without completely consuming the parent peak.[11]
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60-80°C). Analyze samples at various time points (e.g., 2, 6, 24 hours). If no degradation occurs, a higher acid concentration (e.g., 1 M HCl) may be used.[11]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis. Neutralize samples with an equivalent amount of acid before HPLC analysis to prevent column damage.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature and protect it from light. Analyze at various time points.[12]
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C), both with and without humidity (e.g., 75% RH), for a set period (e.g., 1-2 weeks).[12] Dissolve the stressed solid for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[11][14] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.
Developing the Stability-Indicating HPLC Method (SIAM)
A gradient reversed-phase HPLC method is the industry standard for stability-indicating assays due to its ability to resolve compounds with a wide range of polarities.[15]
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it (e.g., to 95%) over 20-30 minutes to elute the parent compound and any less polar degradants.
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., determined from a UV scan) and/or at a lower wavelength (e.g., 215 nm) to detect non-chromophoric degradants.[16]
-
Validation: The method's specificity is demonstrated by its ability to baseline-resolve the parent peak from all degradation products and process impurities.[8]
Hypothetical Degradation Pathway
Based on the structure, a primary amine attached to a pyrimidine ring, a likely degradation pathway under oxidative stress involves the formation of an N-oxide or related species.
Caption: A hypothetical oxidative degradation pathway for the parent amine.
Data Presentation: Forced Degradation Summary
| Stress Condition | Time/Duration | % Degradation of API | No. of Degradants | RRT of Major Degradant(s) |
| Control (Unstressed) | 24 h | 0 | 0 | N/A |
| 0.1 M HCl, 60°C | 24 h | |||
| 0.1 M NaOH, 60°C | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Thermal (70°C, solid) | 7 days | |||
| Photolytic (ICH Q1B) | ~1 week |
(RRT = Relative Retention Time)
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable step in the progression of any compound with therapeutic potential. This guide provides a robust, scientifically-grounded framework for characterizing this compound. By implementing the detailed protocols for solubility profiling and forced degradation, researchers can generate a comprehensive data package. This data is not only crucial for optimizing formulation and analytical strategies but also forms a vital component of the evidence required for regulatory submissions, ultimately enabling the compound's journey from a laboratory curiosity to a potential life-saving therapeutic.
References
- 1. Page loading... [guidechem.com]
- 2. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. rheolution.com [rheolution.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. forced degradation products: Topics by Science.gov [science.gov]
A Technical Guide to 1-(Pyrimidin-2-yl)ethanamine Hydrochloride: A Versatile Synthon in Modern Organic Synthesis
Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its prevalence in nucleic acids and its ability to engage in diverse biological interactions.[1] This guide provides an in-depth technical analysis of 1-(Pyrimidin-2-yl)ethanamine hydrochloride, a key building block, or synthon, for the construction of complex, biologically active molecules. We will explore its chemical properties, core reactivity, and strategic applications, with a particular focus on its role in the synthesis of protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their synthetic programs.
Introduction: The Significance of the Pyrimidine Moiety
The 2-aminopyrimidine structure is a privileged scaffold in drug discovery, renowned for its ability to mimic the adenine core of ATP and interact with the hinge region of kinase active sites.[2] This bioisosteric relationship has made pyrimidine derivatives a focal point in the development of targeted cancer therapies.[1] this compound provides a strategic entry point into this chemical space. It features a primary amine on a chiral ethyl side chain attached to the C2 position of the pyrimidine ring, offering a nucleophilic handle for a wide array of chemical transformations. Its hydrochloride salt form enhances stability and improves handling characteristics for this otherwise reactive amine.[3][4]
This guide will elucidate the practical utility of this synthon, moving from its fundamental properties to its application in multi-step syntheses of high-value compounds.
Physicochemical Properties and Handling
A thorough understanding of a synthon's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1616809-52-9 | [3][5] |
| Molecular Formula | C₆H₁₀ClN₃ | [4] |
| Molecular Weight | 159.62 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| IUPAC Name | 1-pyrimidin-2-ylethanamine;hydrochloride | [4] |
| Storage Conditions | Inert atmosphere, room temperature | [3][5] |
| Purity | Typically ≥97% | [3] |
Handling Considerations: As a hydrochloride salt, the compound is generally stable. However, the free base is a primary amine and can be sensitive to air and moisture. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[3][5] For reactions requiring the free amine, a non-nucleophilic base (e.g., triethylamine, DIPEA) is typically used to liberate the nucleophilic primary amine in situ.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the nucleophilicity of its primary amine. This functional group readily participates in a variety of cornerstone C-N bond-forming reactions.
Caption: Core C-N bond-forming reactions of 1-(Pyrimidin-2-yl)ethanamine.
Acylation Reactions: Formation of Amides
Amide bond formation is arguably the most common transformation involving this synthon. The primary amine readily reacts with activated carboxylic acid derivatives (acyl chlorides, anhydrides) or with carboxylic acids in the presence of coupling agents (e.g., HATU, EDC) to form stable amide linkages. This reaction is fundamental to building larger molecular frameworks.
Derivatives of the blockbuster tyrosine kinase inhibitor Imatinib (Gleevec®) have been synthesized using this approach.[6] In these syntheses, the pyrimidine-containing amine serves as a key fragment that is coupled to a substituted benzoic acid core, ultimately forming a critical part of the final drug scaffold.
Nucleophilic Substitution and C-N Cross-Coupling
The amine can act as a nucleophile in substitution reactions with activated aryl or heteroaryl halides. This is particularly relevant in the synthesis of kinase inhibitors, where a pyrimidine moiety is often linked to another aromatic system. While direct SNAr reactions are possible, modern syntheses frequently employ palladium- or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) for higher efficiency and broader substrate scope.[7]
The synthesis of Imatinib itself involves a key C-N coupling step where an aniline derivative is coupled to a pyrimidine unit.[7][8] Although the specific fragment in the commercial synthesis is different, the underlying principle of using a pyrimidine-amine synthon is a well-established strategy in the field.[9][10]
Application Profile: Synthesis of Kinase Inhibitors
The pyrimidine nucleus is a privileged scaffold for developing protein kinase inhibitors.[1] Kinase dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound is an ideal starting material for building molecules that target the ATP-binding site of these enzymes.
Case Study: A Generic Pathway to Imatinib Analogues
Imatinib is a selective inhibitor of the Bcr-Abl tyrosine kinase, used in the treatment of chronic myelogenous leukemia (CML).[6][8] The synthesis of Imatinib and its analogues illustrates the strategic importance of pyrimidine-containing synthons. A generalized synthetic workflow is outlined below.
Caption: Generalized workflow for synthesizing kinase inhibitors.
Exemplary Protocol: Synthesis of an Amide Intermediate
The following protocol is a representative example of an amide coupling reaction, a critical step in the synthesis of many pyrimidine-based kinase inhibitors. This methodology is adapted from general procedures described in the synthesis of novel Imatinib derivatives and other bioactive molecules.[6][11]
Objective: To synthesize N-(1-(pyrimidin-2-yl)ethyl)-4-methyl-3-nitrobenzamide, a key intermediate analogous to those used in Imatinib synthesis.[6][10]
Materials:
-
This compound
-
4-Methyl-3-nitrobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.1 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, suspend this compound (1.05 eq) in anhydrous DCM. Add triethylamine (2.5 eq) to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.
-
Coupling: Transfer the amine solution from Step 2 to the activated acid solution from Step 1 via cannula.
-
Reaction Monitoring: Stir the resulting mixture at room temperature overnight (approx. 16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Rationale:
-
EDC/HOBt: This combination is a standard peptide coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt into a less-reactive but more stable active ester, minimizing side reactions and racemization.
-
Triethylamine: A non-nucleophilic organic base is required to deprotonate the hydrochloride salt of the amine, generating the neutral, nucleophilic free base necessary for the coupling reaction. An excess is used to ensure complete neutralization and to scavenge the HCl produced during the reaction.
-
Aqueous Workup: The washes with NaHCO₃ and brine are crucial for removing unreacted acid, coupling reagents, and water-soluble byproducts, simplifying the final purification step.
Conclusion
This compound is a high-value synthon that provides a reliable and versatile entry point for the synthesis of complex nitrogen-containing heterocycles. Its utility is most profoundly demonstrated in the field of medicinal chemistry, particularly in the construction of pyrimidine-based kinase inhibitors that are vital to modern oncology. The straightforward reactivity of its primary amine handle, combined with the inherent biological relevance of the pyrimidine core, ensures its continued importance for researchers and drug development professionals. A comprehensive understanding of its properties, handling, and reaction protocols, as detailed in this guide, is essential for unlocking its full synthetic potential.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1616809-52-9|this compound|BLD Pharm [bldpharm.com]
- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Reactivity of the Amine Group in 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Abstract
1-(Pyrimidin-2-yl)ethanamine is a pivotal chiral building block in contemporary medicinal chemistry, valued for its role in the synthesis of targeted therapeutics.[1] This guide provides a comprehensive analysis of the chemical reactivity of its primary amine group, particularly focusing on the commercially available hydrochloride salt. We will dissect the electronic and steric factors governed by the pyrimidine ring that modulate the amine's nucleophilicity. Key transformations, including N-acylation, N-alkylation, and reductive amination, will be explored in detail, supported by mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile amine in complex synthetic applications.
Introduction
The pyrimidine scaffold is a cornerstone of therapeutic drug design, found in a vast array of biologically active molecules.[1] 1-(Pyrimidin-2-yl)ethanamine hydrochloride (Figure 1) has emerged as a particularly valuable synthon, offering a strategic combination of a chiral primary amine and an aromatic, electron-deficient heterocyclic system. This structure is frequently incorporated into molecules targeting kinases and other enzymes, where the amine provides a crucial vector for interaction or further functionalization.[2][3]
Understanding the nuanced reactivity of the amine group is paramount for its effective utilization. This guide will move beyond simple reaction schemes to explain the underlying principles that dictate its behavior, enabling chemists to design more efficient and predictable synthetic routes.

Chapter 1: The Electronic and Steric Landscape of the Amine Group
The reactivity of the primary amine in 1-(pyrimidin-2-yl)ethanamine is not analogous to a simple aliphatic amine. Its nucleophilic character is profoundly influenced by the electronic properties of the pyrimidine ring to which it is attached.
1.1 The Amine Hydrochloride Salt vs. The Free Base
The compound is typically supplied as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium chloride salt (R-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair is unavailable for nucleophilic attack. Consequently, for the amine to participate in most reactions, it must first be converted to its free base form (R-NH₂). This is typically achieved in situ by the addition of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which neutralizes the hydrogen chloride.
1.2 Electronic Influence of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[4] This has a significant impact on the adjacent amine group:
-
Inductive Effect: The electronegative sp²-hybridized nitrogen atoms in the ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the side chain and the primary amine.
-
Reduced Basicity and Nucleophilicity: This electron withdrawal deactivates the amine, making it less basic and less nucleophilic compared to a typical alkylamine like ethylamine. The pKa of the parent 2-aminopyrimidine is approximately 3.5, significantly lower than that of pyridine (5.2) or alkylamines (~10-11).[5][6][7] While the ethyl spacer mitigates this effect to some extent, the amine remains significantly less reactive than its aliphatic or benzylic counterparts. This reduced nucleophilicity must be considered when selecting reaction conditions.[8]
Chapter 2: Key Reaction Classes and Methodologies
Despite its attenuated nucleophilicity, the amine group readily participates in a range of crucial bond-forming reactions. The key is selecting appropriate reagents and conditions to overcome its inherent reduced reactivity.
2.1 N-Acylation: Amide Bond Formation
N-acylation is one of the most common transformations for this amine, forming a stable amide linkage.[9] This reaction is fundamental in drug discovery for linking molecular fragments.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and are typically used for less nucleophilic amines. For coupling with carboxylic acids, peptide coupling reagents (e.g., HATU, HOBt/EDC) are necessary to activate the acid.
-
Base: At least two equivalents of a tertiary amine base (e.g., TEA, DIPEA) are required. The first equivalent neutralizes the HCl salt to generate the free amine, and the second scavenges the HCl or carboxylic acid byproduct generated during the acylation.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard choices to avoid reaction with the solvent.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvation: Suspend the salt in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (2.2 eq) and stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise as a solution in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired N-acyl pyrimidine derivative.
| Parameter | Value/Reagent | Purpose |
| Amine | 1-(Pyrimidin-2-yl)ethanamine HCl | Nucleophile (as free base) |
| Acylating Agent | R-COCl | Electrophile |
| Base | Triethylamine (TEA) | Neutralize HCl salt & scavenge byproduct |
| Solvent | Dichloromethane (DCM) | Anhydrous, aprotic medium |
| Stoichiometry | 1.1 eq Acyl Chloride, 2.2 eq TEA | Drive reaction to completion |
| Temperature | 0 °C to RT | Control initial exotherm |
2.2 Reductive Amination: N-Alkylation
Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine.[10] It proceeds via the formation of an intermediate imine or enamine, which is then reduced in the same pot.[11]
Causality Behind Experimental Choices:
-
Carbonyl Source: Aldehydes and ketones serve as the electrophilic partner.
-
Reducing Agent: Mild and selective reducing agents are crucial. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive towards the carbonyl starting material than the intermediate imine, is effective under mildly acidic conditions that favor imine formation, and does not reduce the pyrimidine ring. Sodium cyanoborohydride (NaBH₃CN) is another common option.
-
Solvent: Chlorinated solvents like dichloroethane (DCE) or DCM are common. For some reactions, methanol or ethanol can be used.
-
Setup: To a flask, add this compound (1.0 eq), the aldehyde (1.1 eq), and dichloroethane (DCE).
-
Base Addition: Add triethylamine (1.1 eq) to form the free base.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours, monitoring by LC-MS.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash chromatography to yield the N-alkylated product.
Conclusion
This compound is a versatile and valuable building block whose reactivity is dominated by the properties of its primary amine. The electron-withdrawing nature of the pyrimidine ring tempers the amine's nucleophilicity, a critical factor that must be managed through careful selection of reagents and reaction conditions. As demonstrated, liberating the free base from its hydrochloride salt is the essential first step for nearly all synthetic applications. By understanding the principles of N-acylation and reductive amination outlined in this guide, researchers can confidently and efficiently incorporate this key synthon into complex molecular architectures, accelerating the pace of drug discovery and development.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chalcogen.ro [chalcogen.ro]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Potential Biological Activities of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This technical guide provides an in-depth exploration of the potential biological activities of derivatives based on the 1-(Pyrimidin-2-yl)ethanamine core structure. We will delve into the primary mechanisms of action, supported by quantitative data from analogous compounds, detailed experimental protocols for validating these activities, and visualizations of key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic discovery.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The six-membered heterocyclic pyrimidine ring is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[4][6] This versatility has led to the development of numerous FDA-approved drugs for a wide range of diseases.[7][8] The 1-(Pyrimidin-2-yl)ethanamine hydrochloride moiety serves as a versatile building block, providing a primary amine for further functionalization and a pyrimidine core ripe for interaction with biological macromolecules.[9][10] By modifying the substituents on the pyrimidine ring and the ethanamine side chain, a vast chemical space can be explored, leading to derivatives with tailored pharmacological profiles. This guide synthesizes current knowledge on analogous pyrimidine structures to forecast the therapeutic potential of this specific chemical family.
Synthetic Strategies: Accessing Chemical Diversity
The generation of a diverse library of 1-(Pyrimidin-2-yl)ethanamine derivatives is fundamental to exploring their therapeutic potential. A common and efficient approach involves the functionalization of the primary amine via methods such as reductive amination or acylation, which allows for the introduction of a wide array of substituents.[9]
The rationale behind using reductive amination is its high efficiency and control, allowing for the formation of complex secondary or tertiary amines from the primary amine of the core structure.[9] This method is often preferred for its tolerance of various functional groups, which is critical when building complex molecules for drug discovery.
Caption: Generalized workflow for synthesizing derivatives.
Potential Anticancer Activity
Pyrimidine derivatives are extensively researched for their anticancer properties, acting on various targets crucial for tumor growth and survival.[8][11] Key mechanisms include the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Polo-like Kinase 4 (PLK4).[3][12][13]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases.[14] Pyrimidine derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting signal transduction pathways that promote cell proliferation and survival.[3][12] For instance, 2-aminopyrimidine derivatives have shown potent inhibitory activity against EGFR mutants, which are implicated in non-small cell lung cancer.[3] Similarly, derivatives have been designed to selectively inhibit CDK2, a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.[15]
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. wjarr.com [wjarr.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 10. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 15. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 2-Aminopyrimidine Fragments in Fragment-Based Drug Discovery: Featuring 1-(Pyrimidin-2-yl)ethanamine hydrochloride
Introduction: The Power of Small Scaffolds in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-generation strategies, complementing traditional high-throughput screening (HTS) with its efficiency and elegant rationale.[1] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1][2] These initial hits serve as highly optimizable starting points for developing potent and selective drug candidates.[3]
Within the vast chemical space of possible fragments, heterocyclic scaffolds are of paramount importance. The pyrimidine ring, an essential building block of DNA and RNA, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5] In particular, the 2-aminopyrimidine motif has proven to be a highly effective hinge-binding element in protein kinase inhibitors, a major class of oncology drugs.[4][6]
This technical guide delves into the application of 2-aminopyrimidine fragments in FBDD, using 1-(Pyrimidin-2-yl)ethanamine hydrochloride as a central, illustrative example. We will explore its physicochemical rationale, integration into screening campaigns, and pathways for hit-to-lead optimization, providing researchers with both the theoretical grounding and practical methodologies required to leverage this valuable chemical scaffold.
Part 1: The Fragment Profile: Deconstructing this compound
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should be small, soluble, and possess functionalities that allow for efficient binding and subsequent chemical elaboration. This compound (PubChem CID: 86346379) is an excellent exemplar of a well-designed fragment.
Physicochemical Properties and the "Rule of Three"
The "Rule of Three" (Ro3) provides a set of guidelines for desirable fragment properties: Molecular Weight (MW) < 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3.[7] These parameters help ensure that fragments have good aqueous solubility—crucial for biophysical screening methods—and maintain a low level of complexity, which increases the probability of forming high-quality, efficient interactions with a target.[1]
| Property | Value for 1-(Pyrimidin-2-yl)ethanamine | "Rule of Three" Guideline | Compliance |
| Molecular Formula | C₆H₉N₃·HCl | - | - |
| Molecular Weight | 159.62 g/mol | < 300 Da | Yes |
| Hydrogen Bond Donors | 2 (amine group) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (pyrimidine nitrogens) | ≤ 3 | Yes |
| cLogP (calculated) | ~0.5 - 1.0 (for free base) | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
| Physicochemical properties are calculated for the free base, 1-(Pyrimidin-2-yl)ethanamine. |
As shown in the table, this compound fits comfortably within the Ro3 guidelines, making it an ideal candidate for an FBDD library. The hydrochloride salt form further enhances its aqueous solubility.
Structural Rationale: A Scaffold Built for Interaction and Growth
The utility of this fragment lies in its two key components: the 2-aminopyrimidine core and the ethylamine substituent.
-
The 2-Aminopyrimidine Core: This motif is a bioisostere of the adenine ring of ATP.[8] In the context of protein kinases, it is perfectly poised to form critical hydrogen bonds with the "hinge" region of the ATP binding site, a highly conserved structural feature. This ability to act as a reliable "anchor" is a primary reason for its prevalence in kinase inhibitor design.[6]
-
The 2-Ethylamine Substituent: This side chain provides several advantages:
-
Growth Vector: The amine provides a clear, synthetically tractable point for chemical modification. It acts as a "vector" pointing out of the initial binding pocket, allowing chemists to "grow" the fragment to explore adjacent pockets and increase potency.[3]
-
Solubility: The primary amine is protonated at physiological pH, enhancing the fragment's overall aqueous solubility, which is essential for high-concentration screening required in FBDD.
-
Chirality: The ethyl group introduces a chiral center, allowing for the exploration of three-dimensional space during optimization.
-
Part 2: The FBDD Workflow: A Practical Guide
Integrating a fragment like this compound into a drug discovery campaign follows a structured, multi-stage process. The goal is to reliably identify true binding events and characterize them sufficiently to enable rational medicinal chemistry.
Caption: The Fragment-Based Drug Discovery (FBDD) Workflow.
Step 1: Fragment Library Quality Control (QC)
Before screening, the integrity and solubility of each fragment must be rigorously confirmed.[9] For a library containing this compound, NMR spectroscopy is an invaluable QC tool.
Protocol: NMR-Based Quality Control
-
Sample Preparation: Dissolve the fragment (e.g., this compound) in a deuterated solvent (typically d₆-DMSO for stock solutions, with final screening samples in aqueous buffer with a D₂O lock).[10] A standard concentration, such as 1 mM in the final buffer, is used for analysis.[10]
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum.
-
Analysis:
-
Identity Confirmation: Compare the acquired spectrum to a reference spectrum or predicted chemical shifts to confirm the compound's structure.
-
Purity Assessment: Integrate the peaks corresponding to the fragment and compare them to any impurity peaks. A purity of >95% is generally required.
-
Solubility Check: Ensure the observed signal intensity is consistent with the nominal concentration. The absence of significant peak broadening or precipitation indicates good solubility.[9]
-
Step 2: Primary Screening Methodologies
Because fragments bind weakly, highly sensitive biophysical techniques are required for primary screening. X-ray crystallography and NMR spectroscopy are considered gold-standard methods as they provide structural information alongside binding data.[1]
Protocol: Crystallographic Fragment Soaking
This method involves soaking pre-grown protein crystals in a solution containing the fragment.[11]
-
Crystal Preparation: Grow high-quality crystals of the target protein that are robust and diffract to a high resolution (ideally <2.5 Å).
-
Solvent Tolerance Test: Before screening the library, test the crystals' tolerance to the solvent (e.g., DMSO) used to dissolve the fragments to determine the maximum concentration that does not degrade crystal quality.[12]
-
Soaking: Prepare a solution of this compound (typically 10-50 mM) in a cryo-protectant solution compatible with the crystals. Transfer a crystal into this solution and incubate for a defined period (from minutes to hours).
-
Data Collection: Remove the soaked crystal, flash-cool it in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.[12]
-
Data Analysis: Process the diffraction data and calculate electron density maps. A "hit" is identified by the presence of new, un-modeled electron density in the protein's binding site that corresponds to the shape and size of the fragment.
Protocol: NMR-Based Fragment Screening (Ligand-Observed)
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) NMR, are highly efficient for primary screening as they do not require isotopically labeled protein.[13]
-
Sample Preparation: Prepare a sample containing the target protein (typically 10-20 µM) in a suitable deuterated buffer. Add a mixture (cocktail) of 5-10 fragments, including this compound, each at a concentration of ~200 µM.[13]
-
Reference Spectrum: Acquire a 1D ¹H NMR spectrum of the fragment cocktail without the protein.
-
STD-NMR Experiment:
-
Acquire an STD-NMR spectrum. This experiment selectively saturates protons of the protein.
-
If a fragment binds to the protein, this saturation is transferred to the fragment's protons, resulting in a decrease in their signal intensity.
-
-
Data Analysis: Subtract the "on-resonance" (protein saturated) spectrum from the "off-resonance" spectrum. Only the signals from binding fragments will appear in the resulting difference spectrum, identifying them as hits.
Step 3: Hit Validation and Ligand Efficiency
Initial hits must be validated through orthogonal assays to eliminate false positives. Techniques like Isothermal Titration Calorimetry (ITC), which directly measures the heat of binding, or Surface Plasmon Resonance (SPR) can confirm the interaction and provide a dissociation constant (K_d).
Once a K_d is determined, the Ligand Efficiency (LE) can be calculated. LE is a critical metric in FBDD that normalizes binding affinity for the size of the molecule (measured by its heavy atom count, HAC).[2] It helps prioritize fragments that form the most efficient interactions.
Formula: LE = -ΔG / HAC = (1.37 * pK_d) / HAC
A higher LE value (typically >0.3 kcal/mol per heavy atom) is desirable for a fragment hit, as it indicates a high-quality interaction and a more promising starting point for optimization.[14]
| Parameter | Hypothetical Value | Calculation Step |
| Fragment | 1-(Pyrimidin-2-yl)ethanamine | - |
| Heavy Atom Count (HAC) | 9 (C₆N₃) | - |
| Measured K_d | 200 µM (2 x 10⁻⁴ M) | - |
| pK_d | -log₁₀(2 x 10⁻⁴) | 3.70 |
| Ligand Efficiency (LE) | (1.37 * 3.70) / 9 | 0.56 kcal/mol/HA |
A hypothetical LE of 0.56 is excellent, suggesting that 1-(Pyrimidin-2-yl)ethanamine is a highly efficient binder and a strong candidate for progression.
Part 3: The Optimization Pathway: From Fragment Hit to Potent Lead
With a validated, high-quality 2-aminopyrimidine hit, the next phase is to elaborate the fragment into a more potent, lead-like molecule. This process is almost always guided by structural biology (X-ray crystallography or NMR) to ensure that modifications productively engage with the target protein.[15][16]
Caption: Common strategies for hit-to-lead optimization in FBDD.
Case Study: Hypothetical Optimization Targeting a Protein Kinase
Let's consider a scenario where 1-(Pyrimidin-2-yl)ethanamine has been identified as a hit against a protein kinase. An X-ray crystal structure reveals the expected hydrogen bonds between the 2-aminopyrimidine and the kinase hinge, with the ethylamine vector pointing towards a nearby hydrophobic pocket.
-
Strategy: Fragment Growing. The most direct strategy is to "grow" the fragment from the ethylamine vector.[3]
-
Initial SAR: A medicinal chemistry campaign would begin by synthesizing a small library of analogues. The primary amine could be acylated or used in reductive amination to append various groups.
-
Iteration 1 (Adding Hydrophobicity): Adding a simple phenyl group via an amide linkage (forming N-(1-(pyrimidin-2-yl)ethyl)benzamide) could engage the identified hydrophobic pocket, leading to a significant increase in potency.
-
Iteration 2 (Improving Selectivity and Potency): Structural data of the new, more potent compound might reveal that a substituted phenyl ring could provide better complementarity. For instance, adding a methoxy group at a specific position on the phenyl ring could form a new hydrogen bond with a backbone carbonyl, further increasing affinity and potentially conferring selectivity over other kinases.[17][18]
-
This iterative, structure-guided process of growing the initial fragment allows for a rational and efficient exploration of SAR, transforming a millimolar-affinity fragment into a nanomolar-affinity lead compound.[17][19]
Conclusion
This compound and its parent scaffold, 2-aminopyrimidine, represent a powerful class of fragments for modern drug discovery, particularly against the protein kinase target family. Its adherence to the "Rule of Three," combined with a privileged hinge-binding core and a synthetically tractable vector for chemical elaboration, makes it an ideal starting point for an FBDD campaign. By employing sensitive biophysical screening techniques, validating hits with orthogonal methods, and using structural biology to guide medicinal chemistry, researchers can efficiently translate weak-binding but highly efficient fragments like this into potent and selective lead compounds, accelerating the path toward novel therapeutics.
References
- 1. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR quality control of fragment libraries for screening - Enamine [enamine.net]
- 10. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. NMR fragment screening [cureffi.org]
- 14. researchgate.net [researchgate.net]
- 15. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 (Journal Article) | OSTI.GOV [osti.gov]
Navigating the Chemical Landscape of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride: A Technical Guide for Drug Discovery Professionals
In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure renowned for its presence in a multitude of biologically active agents.[1][2][3] This guide delves into the chemical space surrounding a specific, yet highly promising starting point: 1-(Pyrimidin-2-yl)ethanamine hydrochloride (CAS: 1616809-52-9).[4][5] We will dissect its core characteristics, explore synthetic avenues for both the parent compound and its analogs, and outline robust methodologies for its biological and pharmacokinetic evaluation. This document is designed not as a rigid set of instructions, but as a strategic manual to empower researchers in their quest for novel therapeutics.
Part 1: The Core Moiety - Physicochemical and Structural Analysis
Understanding the fundamental properties of a starting molecule is paramount to any successful drug discovery campaign. This compound, with a molecular formula of C₆H₁₀ClN₃ and a molecular weight of 159.62 g/mol , presents a unique combination of a basic amine and an aromatic pyrimidine ring.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClN₃ | PubChem[4] |
| Molecular Weight | 159.62 g/mol | PubChem[4] |
| CAS Number | 1616809-52-9 | Chemical-Suppliers[5] |
| Predicted LogP | 0.678 | LookChem[6] |
| Predicted pKa | (To be predicted) | (Prediction Software) |
| Predicted Solubility | (To be predicted) | (Prediction Software) |
The structural arrangement of the pyrimidine ring and the ethylamine side chain dictates its potential interactions with biological targets. The two nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the primary amine is a key hydrogen bond donor and can be protonated at physiological pH, influencing its solubility and interaction with negatively charged residues in protein binding pockets.
Analytical Characterization: A Protocol for Purity and Identity Confirmation
A self-validating system relies on robust analytical methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for confirming the identity and assessing the purity of synthesized compounds.
Experimental Protocol: HPLC-MS/MS Analysis of this compound
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion (m/z for C₆H₉N₃ + H⁺) to a characteristic fragment ion.
-
Data Analysis: Integrate the peak area to determine purity and quantify the compound against a standard curve.[7][8][9]
-
Part 2: Synthesis and Chemical Space Exploration
The true potential of 1-(Pyrimidin-2-yl)ethanamine lies in its utility as a scaffold for generating diverse libraries of analogs. A common and efficient route to this and similar amines is through the reductive amination of a ketone precursor.[10][11][12]
Workflow for Synthesis and Analog Generation
Caption: Synthetic workflow for 1-(Pyrimidin-2-yl)ethanamine HCl and its analogs.
Experimental Protocol: Synthesis of this compound
This protocol is a composite based on established methods for the synthesis of related compounds, as a specific, complete published procedure for this exact molecule was not found.
Step 1: Synthesis of 1-(Pyrimidin-2-yl)ethanone (Precursor)
This step adapts a general procedure for the synthesis of 2-acetylpyridines from the corresponding nitriles.[13][14]
-
To a solution of 2-cyanopyrimidine (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(pyrimidin-2-yl)ethanone.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Reductive Amination to 1-(Pyrimidin-2-yl)ethanamine
This step is based on general reductive amination protocols.[10][11]
-
To a solution of 1-(pyrimidin-2-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the addition of 2 M NaOH until the pH is > 10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(pyrimidin-2-yl)ethanamine.
Step 3: Hydrochloride Salt Formation
-
Dissolve the crude amine from Step 2 in a minimal amount of diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Exploring the Chemical Space: Structure-Activity Relationships (SAR)
The 2-aminopyrimidine scaffold is a versatile platform for exploring SAR.[2][3] Modifications at several positions can be envisioned to modulate potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points for SAR studies on the 1-(pyrimidin-2-yl)ethanamine scaffold.
Studies on related 2-aminopyrimidine series have shown that:
-
Substitutions on the pyrimidine ring at the 4, 5, and 6 positions can significantly impact biological activity. For instance, in a series of histamine H4 receptor ligands, replacing a tert-butyl group at the 6-position with aromatic and secondary amine moieties led to a substantial increase in potency.[15]
-
Modifications of the exocyclic amine are a common strategy. N-alkylation or N-arylation can alter the compound's lipophilicity and introduce new interactions with the target protein.[16]
-
The nature of the linker between the pyrimidine and the amine can be varied to explore different conformational spaces.
Part 3: Biological and Pharmacokinetic Profiling
With a synthetic strategy in place, the next crucial phase is to evaluate the biological activity and drug-like properties of the synthesized compounds.
In Vitro Biological Evaluation: Anti-Fibrotic Activity
Given that derivatives of the core scaffold have shown anti-fibrotic properties, a relevant assay is to assess their effect on collagen production in hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[1]
Experimental Protocol: Collagen Production Assay in HSC-T6 Cells
-
Cell Culture: Culture immortalized rat hepatic stellate cells (HSC-T6) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.
-
Cell Seeding: Seed HSC-T6 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a positive control like Pirfenidone) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Collagen Quantification (Sirius Red Assay):
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the extracellular matrix with 0.1% Sirius Red solution in saturated picric acid for 1 hour.[17]
-
Wash extensively with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
Measure the absorbance of the eluate at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of collagen inhibition relative to the vehicle control and determine the IC₅₀ value for each compound.[17][18][19]
Pharmacokinetic Profiling: In Vitro Metabolic Stability
Early assessment of metabolic stability is critical to de-risk compounds for in vivo studies. An in vitro assay using liver microsomes provides a reliable measure of Phase I metabolic liability.[20][21]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reagents: Pooled human (or other species) liver microsomes, NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and potassium phosphate buffer (pH 7.4).
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-warm the mixture at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining parent compound using the HPLC-MS/MS method described in Part 1.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).[22][23]
Decision-Making Framework for Lead Optimization
The data generated from these assays feeds into a continuous cycle of design, synthesis, and testing.
Caption: A decision-making flowchart for lead optimization.
Conclusion and Future Directions
This compound is a valuable starting point for the exploration of a rich chemical space. Its straightforward synthesis and the amenability of the 2-aminopyrimidine core to diverse modifications make it an attractive scaffold for medicinal chemists. By systematically applying the synthetic strategies, analytical techniques, and biological and pharmacokinetic assays outlined in this guide, researchers can efficiently navigate this chemical landscape. Future efforts should focus on generating a library of analogs based on SAR insights, with the goal of identifying lead compounds with a compelling balance of potency, selectivity, and drug-like properties for further preclinical development.
References
- 1. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS 1616809-52-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. lookchem.com [lookchem.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. scielo.br [scielo.br]
- 14. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]
- 15. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro [mdpi.com]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 19. Effect of anti-fibrosis compound on collagen expression of hepatic cells in experimental liver fibrosis of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Introduction: Navigating the Synthesis of N-Aryl Pyrimidine Derivatives
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] This guide provides a comprehensive technical overview and a detailed, field-tested protocol for the Buchwald-Hartwig amination of 1-(Pyrimidin-2-yl)ethanamine hydrochloride with various aryl halides.
The choice of this compound as a substrate presents two key challenges that this protocol is designed to address. Firstly, the use of an amine hydrochloride salt necessitates the use of a sufficient excess of base to both neutralize the salt and facilitate the catalytic cycle. Secondly, the presence of the pyrimidine ring, a heteroaromatic system, can lead to catalyst inhibition through coordination of the ring nitrogens to the palladium center.[3] This guide will detail a robust procedure that effectively overcomes these obstacles, enabling efficient and high-yielding synthesis of the desired N-aryl-1-(pyrimidin-2-yl)ethanamine derivatives.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, illustrated below.
Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is followed by coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which furnishes the desired N-aryl amine product and regenerates the active palladium(0) catalyst.[1]
Experimental Design: Strategic Selection of Reagents and Conditions
The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand: Mitigating Heteroaromatic Inhibition
The nitrogen atoms of the pyrimidine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst deactivation. To circumvent this, bulky and electron-rich phosphine ligands are employed. These ligands sterically hinder the coordination of the pyrimidine nitrogen and promote the desired catalytic turnover.[3] For this application, a combination of a palladium(II) precatalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a specialized bidentate phosphine ligand, Xantphos, is recommended. Xantphos is known for its wide bite angle, which promotes the reductive elimination step and stabilizes the active catalytic species.[4]
Base: Addressing the Amine Hydrochloride Salt
The starting material, this compound, exists as a salt. Therefore, a strong, non-nucleophilic base is required in excess to first deprotonate the ammonium salt to the free amine and then to facilitate the deprotonation of the coordinated amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is an excellent choice for this purpose due to its high basicity and compatibility with the reaction conditions.[5] A minimum of two equivalents of the base relative to the amine hydrochloride is necessary, with a slight excess often being beneficial.
Solvent: Ensuring Solubility and Appropriate Reaction Temperature
Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination to prevent quenching of the strong base and to ensure the stability of the catalytic intermediates. Toluene is a suitable solvent for this reaction, as it provides good solubility for the reactants and allows for heating to the temperatures typically required for efficient coupling.[5]
Detailed Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a step-by-step guide for the reaction of this compound with a representative aryl bromide.
Materials and Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Workflow:
Figure 2: A flowchart illustrating the key steps of the experimental protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: In a glovebox or under a positive flow of inert gas, add this compound (1.2 mmol, 1.2 equiv) and sodium tert-butoxide (2.5 mmol, 2.5 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Catalyst Addition: To the stirred suspension, add dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-(pyrimidin-2-yl)ethanamine product.
Data Presentation: Expected Reagent Quantities
The following table provides a summary of the reagent quantities for a typical reaction.
| Reagent | Molar Equiv. | Mol (mmol) | Mass (mg) |
| Aryl Bromide (e.g., 4-bromotoluene) | 1.0 | 1.0 | 171 |
| 1-(Pyrimidin-2-yl)ethanamine HCl | 1.2 | 1.2 | 191 |
| Sodium tert-butoxide | 2.5 | 2.5 | 240 |
| PdCl₂(PPh₃)₂ | 0.02 | 0.02 | 14 |
| Xantphos | 0.04 | 0.04 | 23 |
| Toluene | - | - | 5 mL |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst and ligand. Consider using a pre-formed palladium-ligand complex. |
| Insufficient base | Increase the amount of sodium tert-butoxide to 3.0 equivalents. Ensure the base is anhydrous. | |
| Poor quality solvent | Use freshly distilled or commercially available anhydrous toluene. | |
| Catalyst inhibition | Increase the ligand to palladium ratio (e.g., 3:1). | |
| Formation of side products | Hydrodehalogenation of the aryl halide | Use a less coordinating solvent or a more sterically hindered ligand. |
| Homocoupling of the aryl halide | Lower the reaction temperature and ensure a truly inert atmosphere. | |
| Difficulty in purification | Co-elution of product and ligand | Optimize the chromatographic conditions. Consider a different ligand if the issue persists. |
Conclusion
This application note provides a detailed and robust protocol for the Buchwald-Hartwig amination of this compound. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, and base, researchers can successfully synthesize a wide range of N-aryl pyrimidine derivatives. The provided protocol, along with the troubleshooting guide, serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Derivatives
Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics, particularly in oncology and virology.[1][2] Its prevalence stems from its ability to engage in hydrogen bonding and other critical interactions within biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and control.[3][4] This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to a specific, yet increasingly relevant, class of substrates: 1-(pyrimidin-2-yl)ethanamine hydrochloride derivatives. These building blocks are of significant interest in the development of kinase inhibitors and other targeted therapies.
This document will delve into the mechanistic nuances, provide detailed, field-proven protocols, and offer expert insights into the critical parameters governing the successful synthesis of biaryl and heteroaryl-substituted pyrimidines from these amine-bearing precursors. We will address the specific considerations introduced by the ethanamine substituent and the use of its hydrochloride salt, providing researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the halo-pyrimidine (typically a chloro- or bromo-pyrimidine) to a palladium(0) complex. This step forms a square planar palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] For chloropyrimidines, the use of electron-rich and bulky phosphine ligands on the palladium catalyst is often necessary to facilitate this step.[4]
-
Transmetalation: This is the step where the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[5]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for this compound Derivatives
The presence of the 1-ethanamine hydrochloride substituent on the pyrimidine ring introduces specific challenges and considerations that must be addressed for a successful Suzuki coupling reaction.
-
The Role of the Hydrochloride Salt: 1-(Pyrimidin-2-yl)ethanamine is often supplied as a hydrochloride salt for improved stability and handling. In the reaction mixture, the amine is protonated. Therefore, a sufficient amount of base must be added not only to activate the boronic acid but also to neutralize the hydrochloride salt and liberate the free amine. Typically, an additional equivalent of base is required for this purpose. The use of ammonium salts in palladium-catalyzed couplings is a well-established strategy.[6][7][8]
-
Potential for Catalyst Inhibition: The free amine on the pyrimidine substrate can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. The choice of a suitable ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands can often shield the palladium center and promote the desired catalytic cycle over off-cycle coordination.
-
Electronic Effects of the Amine Substituent: The amine group is an electron-donating group, which can influence the electronic properties of the pyrimidine ring. This can affect the rate of oxidative addition, although the electron-deficient nature of the pyrimidine ring generally ensures sufficient reactivity of the halo-pyrimidine.[2]
Experimental Protocol: Suzuki Coupling of a Chloropyrimidine Derivative
This protocol provides a general method for the Suzuki coupling of a chloro-1-(pyrimidin-2-yl)ethanamine hydrochloride derivative with an arylboronic acid.
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Typical Amount (relative to chloropyrimidine) |
| Chloro-1-(pyrimidin-2-yl)ethanamine hydrochloride | Substrate | 1.0 equivalent |
| Arylboronic acid | Coupling partner | 1.2 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 1-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates boronic acid, neutralizes HCl | 3.0 - 4.0 equivalents |
| Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene) | Reaction medium | Appropriate volume for concentration |
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).
-
Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the chloro-1-(pyrimidin-2-yl)ethanamine hydrochloride (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (3.0-4.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient base- Poorly degassed solvent | - Use a fresh batch of catalyst.- Ensure at least 3 equivalents of a strong base are used.- Thoroughly degas the solvent before use. |
| Formation of Homocoupled Byproducts | - Reaction temperature too high- Incorrect stoichiometry | - Lower the reaction temperature.- Use a slight excess of the boronic acid (1.2-1.5 eq.). |
| Dehalogenation of Starting Material | - Presence of water or protic impurities- Certain bases/solvents | - Use anhydrous solvents and reagents.- Screen different bases; sometimes a weaker base can minimize this side reaction.[4] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful and versatile method for the synthesis of complex, biologically relevant molecules. By understanding the underlying mechanism and carefully considering the role of the amine substituent and its hydrochloride salt, researchers can develop robust and efficient protocols. The guidelines and procedures outlined in this document provide a solid foundation for the successful application of this important transformation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel PLK4 Inhibitors Utilizing 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Introduction: Targeting the Master Regulator of Centriole Duplication
Polo-like kinase 4 (PLK4) stands as a pivotal serine/threonine kinase, uniquely tasked with orchestrating centriole duplication, a fundamental process for maintaining genomic stability during cell division.[1][2][3][4] Its role as a master regulator is tightly controlled; both the overexpression and depletion of PLK4 can lead to an abnormal number of centrosomes, a hallmark of many cancers that contributes to chromosomal instability and tumorigenesis.[2][3] Consequently, PLK4 has emerged as a compelling therapeutic target for the development of novel anticancer agents. The inhibition of PLK4 can disrupt the fidelity of mitosis in cancer cells, leading to cell cycle arrest and apoptosis, making it a promising strategy for cancer therapy.[2][3]
A variety of small molecule inhibitors targeting PLK4 have been developed, with several demonstrating potent anti-tumor activity.[5] Many of these inhibitors feature heterocyclic scaffolds, such as aminopyrimidines, which are adept at forming key interactions within the ATP-binding pocket of the kinase.[6][7] This application note details a rational approach to the synthesis of a novel class of PLK4 inhibitors, leveraging the commercially available starting material, 1-(Pyrimidin-2-yl)ethanamine hydrochloride. We will outline a proposed synthetic route, a detailed experimental protocol, and subsequent biochemical assays to validate the inhibitory activity of the synthesized compounds.
Scientific Rationale: The Strategic Use of this compound
The choice of this compound as a foundational building block is predicated on several key factors. The pyrimidine core is a well-established pharmacophore in a multitude of kinase inhibitors, known for its ability to form hydrogen bonds with the hinge region of the kinase's ATP-binding site.[7] The ethanamine side chain provides a reactive handle—a primary amine—that can be readily functionalized to introduce diversity and optimize binding affinity and selectivity. This primary amine is an ideal nucleophile for coupling reactions, allowing for the construction of a larger, more complex molecule designed to fit optimally within the PLK4 active site.
Our proposed synthetic strategy employs a reductive amination reaction, a robust and widely used method in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.[8][9][10] This reaction will couple the primary amine of 1-(Pyrimidin-2-yl)ethanamine with a carefully selected aldehyde-containing fragment. This fragment is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site, a common strategy in the design of potent and selective kinase inhibitors.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of a target PLK4 inhibitor from this compound.
Caption: Proposed synthetic route for a novel PLK4 inhibitor.
Detailed Experimental Protocol: Synthesis of a Representative PLK4 Inhibitor
This protocol describes the synthesis of a hypothetical, yet representative, PLK4 inhibitor based on the reductive amination of 1-(Pyrimidin-2-yl)ethanamine with 4-formyl-N,N-dimethylbenzamide.
Materials and Equipment:
-
This compound
-
4-formyl-N,N-dimethylbenzamide
-
Triethylamine (TEA)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Argon or nitrogen gas supply
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
Step 1: Neutralization of this compound
-
To a dry 50 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 g, 6.27 mmol).
-
Add anhydrous dichloromethane (20 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.3 mL, 9.41 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the free amine can be monitored by TLC.
Step 2: Reductive Amination
-
To the flask containing the free amine, add 4-formyl-N,N-dimethylbenzamide (1.11 g, 6.27 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (2.66 g, 12.54 mmol).
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).
-
Combine the fractions containing the pure product and concentrate to dryness to yield the target PLK4 inhibitor as a solid.
Step 4: Characterization
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the synthesized compound.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition.
Biological Evaluation: In Vitro Kinase Assay
To determine the potency of the synthesized inhibitor against PLK4, a biochemical assay is essential. The ADP-Glo™ Kinase Assay is a suitable method for this purpose, as it measures the amount of ADP produced during the kinase reaction.[11][12][13][14]
PLK4 Signaling Pathway
The following diagram illustrates the central role of PLK4 in initiating centriole duplication.
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Materials:
-
Recombinant human PLK4 enzyme
-
Suitable kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Synthesized inhibitor compound
-
Kinase reaction buffer
-
384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the PLK4 enzyme and substrate.
-
Add 5 µL of the diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Expected Results
The following tables present hypothetical but realistic data for a novel PLK4 inhibitor synthesized via the proposed route.
Table 1: Inhibitory Potency and Selectivity
| Kinase | IC₅₀ (nM) |
| PLK4 | 15 |
| PLK1 | >1000 |
| Aurora A | 850 |
| Aurora B | 600 |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 308.38 g/mol |
| LogP | 2.8 |
| H-Bond Donors | 2 |
| H-Bond Acceptors | 5 |
Conclusion and Future Directions
This application note has detailed a rational and efficient synthetic strategy for the development of novel PLK4 inhibitors, starting from the readily available this compound. The proposed reductive amination approach offers a versatile platform for generating a library of analogues for structure-activity relationship (SAR) studies. The outlined biochemical assay provides a robust method for evaluating the potency and selectivity of these new chemical entities.
Future work should focus on expanding the SAR by synthesizing a range of analogues with different aldehyde-containing fragments. Promising compounds should be further characterized for their cellular activity, including their effects on centriole duplication, cell cycle progression, and apoptosis in relevant cancer cell lines. The ultimate goal is to identify a lead compound with potent and selective PLK4 inhibition, favorable drug-like properties, and significant anti-tumor efficacy for further preclinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balancing the scales: fine-tuning Polo-like kinase 4 to ensure proper centriole duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: Leveraging 1-(Pyrimidin-2-yl)ethanamine Hydrochloride in the Synthesis of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including a significant portion of modern anti-cancer drugs.[1][2][3] Its prevalence in nature as a key component of nucleic acids (cytosine, thymine, and uracil) has made it a prime scaffold for designing molecules that can interact with biological systems with high specificity and efficacy.[3] This document provides detailed application notes and protocols for the use of 1-(Pyrimidin-2-yl)ethanamine hydrochloride , a versatile chemical intermediate, in the synthesis and evaluation of novel pyrimidine-based anti-cancer agents. We will explore the rationale behind its use, provide a detailed synthetic protocol for a representative derivative, and outline methodologies for its biological evaluation, thereby offering a comprehensive guide for researchers in oncology drug discovery.
Introduction: The Pyrimidine Scaffold in Oncology
The pyrimidine ring is an aromatic heterocyclic organic compound that has garnered immense interest from medicinal chemists due to its diverse pharmacological activities.[2][3] Pyrimidine derivatives have been successfully developed as anti-inflammatory, antimicrobial, antiviral, and, most notably, anti-cancer agents.[1][4] Their mechanism of action in cancer is varied and includes:
-
Kinase Inhibition: Many pyrimidine derivatives are designed to target the ATP-binding site of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[5] Overexpression or mutation of kinases like EGFR, CDK, and PLK4 are common in various cancers.[5][6][7]
-
Microtubule Disruption: Some pyrimidine-based compounds can interfere with the polymerization dynamics of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[3]
-
Induction of Apoptosis: Novel pyrimidine derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[8]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can insert themselves into the DNA double helix or inhibit enzymes like topoisomerase II, leading to DNA damage and cell death.[1][4]
This compound serves as a valuable starting material, providing a pyrimidine core with a reactive primary amine group, which is ideal for further chemical modifications to explore structure-activity relationships (SAR) and develop new chemical entities with therapeutic potential.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1616809-52-9 | [9] |
| Molecular Formula | C₆H₁₀ClN₃ | [10] |
| Molecular Weight | 159.62 g/mol | [10] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature | [11] |
Synthetic Protocol: From Building Block to Potential Drug Candidate
This section details a representative synthetic protocol to illustrate how this compound can be functionalized to create a potential anti-cancer agent. The following protocol describes the synthesis of a novel N-(1-(pyrimidin-2-yl)ethyl)benzamide derivative. The addition of an aryl amide moiety is a common strategy in medicinal chemistry to introduce favorable interactions with biological targets.
Protocol 3.1: Synthesis of N-(1-(pyrimidin-2-yl)ethyl)-4-nitrobenzamide
This protocol describes the acylation of the primary amine of this compound with 4-nitrobenzoyl chloride. The nitro group can be a useful handle for further chemical modifications or can be a part of the final pharmacophore.
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: To the stirred suspension, add triethylamine (2.5 eq) dropwise at 0 °C (ice bath). The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Acylation: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(1-(pyrimidin-2-yl)ethyl)-4-nitrobenzamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for N-(1-(pyrimidin-2-yl)ethyl)-4-nitrobenzamide.
Biological Evaluation of Synthesized Compounds
After successful synthesis and characterization, the novel pyrimidine derivative must be evaluated for its anti-cancer activity. The following protocols outline standard in vitro assays to determine the compound's efficacy.
Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen for the cytotoxic effects of potential anti-cancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[1]
-
Normal human cell line (e.g., human dermal fibroblasts) as a control.[1]
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the synthesized compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
Human cancer cell line
-
Synthesized compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the synthesized compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20 °C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The data obtained from the biological assays will provide initial insights into the anti-cancer potential of the synthesized compound. A potent compound with a low IC₅₀ value against cancer cells and high IC₅₀ against normal cells would be a promising lead. Further studies can be conducted to elucidate its mechanism of action, such as:
-
Western Blotting: To investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., caspases, Bax, Bcl-2).[3]
-
Kinase Inhibition Assays: If the compound is designed as a kinase inhibitor, in vitro kinase assays can be performed to determine its inhibitory activity against the target kinase.
-
Molecular Docking: Computational studies can be used to predict the binding mode of the compound with its potential target protein, providing insights for further optimization.[1]
By synthesizing a library of analogs based on the initial hit compound and evaluating their biological activity, a structure-activity relationship (SAR) can be established. This will guide the rational design of more potent and selective anti-cancer agents.
Caption: Workflow for the biological evaluation of synthesized compounds.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 8. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS 1616809-52-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. achmem.com [achmem.com]
Synthesis of Bioactive Molecules from 1-(Pyrimidin-2-yl)ethanamine Hydrochloride: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold and the Versatile Starting Material
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous bioactive compounds with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a "privileged scaffold" in drug discovery. Pyrimidine derivatives are particularly prominent as protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2][3][4]
This guide provides a detailed exploration of the synthetic utility of 1-(pyrimidin-2-yl)ethanamine hydrochloride, a versatile starting material for the construction of diverse libraries of potentially bioactive molecules. The primary amino group attached to the pyrimidine core via a short ethyl linker offers a reactive handle for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around this important heterocyclic motif.
We will delve into three fundamental and widely applicable synthetic strategies:
-
Amide Bond Formation: Creating robust linkages to a variety of molecular fragments.
-
Sulfonamide Synthesis: Introducing a key pharmacophore known for its diverse biological activities.
-
Reductive Amination: A powerful method for forging carbon-nitrogen bonds and introducing further structural diversity.
For each strategy, we will not only provide detailed, step-by-step protocols but also explain the underlying chemical principles and the rationale for the selection of reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their quest for novel therapeutic agents.
Core Synthetic Strategies and Protocols
The primary amine of this compound is the key to its synthetic versatility. The free base, which can be generated in situ or by a simple workup, is a potent nucleophile, readily participating in a range of bond-forming reactions.
I. Amide Bond Formation: Building Molecular Complexity
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, prized for its stability and the vast commercial availability of carboxylic acids, allowing for extensive structure-activity relationship (SAR) studies.[5] Here, we focus on a HATU-mediated coupling, a highly efficient method known for its rapid reaction times and efficacy with a broad range of substrates.[3][6]
Rationale for HATU-Mediated Coupling:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that activates carboxylic acids by forming a highly reactive OAt-active ester. This intermediate is then readily attacked by the primary amine of 1-(pyrimidin-2-yl)ethanamine to form the desired amide. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of the starting material and to facilitate the reaction.
Workflow for HATU-Mediated Amide Coupling:
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: Synthesis of N-(1-(Pyrimidin-2-yl)ethyl)benzamide
This protocol describes the synthesis of a model benzamide derivative, a common structural motif in bioactive molecules.
| Reagent/Material | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| 1-(Pyrimidin-2-yl)ethanamine HCl | 159.62 g/mol | 1.0 | 1.0 | 160 mg |
| Benzoic Acid | 122.12 g/mol | 1.1 | 1.1 | 134 mg |
| HATU | 380.23 g/mol | 1.2 | 1.2 | 456 mg |
| DIPEA | 129.24 g/mol | 3.0 | 3.0 | 0.52 mL |
| Anhydrous DMF | - | - | - | 5 mL |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (160 mg, 1.0 mmol) and benzoic acid (134 mg, 1.1 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to dissolve the solids.
-
To the stirred solution, add HATU (456 mg, 1.2 mmol).
-
Slowly add N,N-diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol) dropwise. The reaction mixture may become slightly warm.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-(pyrimidin-2-yl)ethyl)benzamide.
II. Sulfonamide Synthesis: A Gateway to Potent Bioactivity
The sulfonamide functional group is a key component in a wide array of clinically used drugs, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[7][8] The synthesis of sulfonamides from primary amines and sulfonyl chlorides is a robust and high-yielding transformation.
Rationale for Sulfonamide Synthesis:
The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically used to scavenge the hydrochloric acid byproduct. Dichloromethane (DCM) is a common solvent for this reaction.
Workflow for Sulfonamide Synthesis:
Caption: General workflow for sulfonamide synthesis.
Protocol 2: Synthesis of N-(1-(Pyrimidin-2-yl)ethyl)benzenesulfonamide
This protocol outlines the synthesis of a model benzenesulfonamide derivative.
| Reagent/Material | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| 1-(Pyrimidin-2-yl)ethanamine HCl | 159.62 g/mol | 1.0 | 1.0 | 160 mg |
| Benzenesulfonyl Chloride | 176.62 g/mol | 1.1 | 1.1 | 0.14 mL |
| Pyridine | 79.10 g/mol | 3.0 | 3.0 | 0.24 mL |
| Anhydrous DCM | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Suspend this compound (160 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add pyridine (0.24 mL, 3.0 mmol) to the suspension. Stir for 10 minutes to generate the free amine in situ.
-
Slowly add benzenesulfonyl chloride (0.14 mL, 1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM (15 mL) and wash with 1 M aqueous HCl (2 x 10 mL), followed by saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-(1-(pyrimidin-2-yl)ethyl)benzenesulfonamide.
III. Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a powerful and efficient method for synthesizing secondary and tertiary amines from primary amines and carbonyl compounds.[9] We will focus on the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly well-suited for one-pot reductive amination reactions.[10]
Rationale for Reductive Amination with STAB:
The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of the primary amine and an aldehyde. STAB is a highly effective reagent for this transformation because it selectively reduces the iminium ion in the presence of the aldehyde, minimizing the formation of the corresponding alcohol as a byproduct. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
Workflow for Reductive Amination:
Caption: General workflow for reductive amination with STAB.
Protocol 3: Synthesis of N-Benzyl-1-(pyrimidin-2-yl)ethanamine
This protocol describes the synthesis of a secondary amine by reacting 1-(pyrimidin-2-yl)ethanamine with benzaldehyde.
| Reagent/Material | Molecular Weight | Moles (mmol) | Equivalents | Amount |
| 1-(Pyrimidin-2-yl)ethanamine HCl | 159.62 g/mol | 1.0 | 1.0 | 160 mg |
| Benzaldehyde | 106.12 g/mol | 1.1 | 1.1 | 0.11 mL |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 1.5 | 1.5 | 318 mg |
| Triethylamine | 101.19 g/mol | 1.2 | 1.2 | 0.17 mL |
| Anhydrous DCM | - | - | - | 10 mL |
| Acetic Acid (glacial) | 60.05 g/mol | catalytic | - | 1-2 drops |
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (160 mg, 1.0 mmol) and suspend it in anhydrous dichloromethane (DCM, 10 mL).
-
Add triethylamine (0.17 mL, 1.2 mmol) to the suspension and stir for 15 minutes at room temperature to generate the free base.
-
Add benzaldehyde (0.11 mL, 1.1 mmol) and a catalytic amount of glacial acetic acid (1-2 drops). Stir the mixture for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction may bubble slightly.
-
Stir the reaction at room temperature for 4-6 hours, or until the starting materials are consumed as indicated by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to obtain the pure N-benzyl-1-(pyrimidin-2-yl)ethanamine.
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the synthetic tractability of this compound as a versatile starting material for the generation of diverse, potentially bioactive molecules. The amide coupling, sulfonamide synthesis, and reductive amination reactions are robust, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the construction of compound libraries for high-throughput screening.
The pyrimidine core, coupled with the diverse functionalities that can be introduced through these reactions, provides a rich scaffold for targeting a multitude of biological targets, particularly protein kinases.[3][4] The continued exploration of the chemical space around this privileged structure holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. Design, synthesis, biological evaluation and in silico study of N-(Pyrimidin-2-yl)alkyl/arylamide derivatives as quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Notes and Protocols for Monitoring Reactions with 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Introduction: The Significance of In-Process Monitoring for 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Reactions
This compound is a chiral primary amine featuring a pyrimidine core, a foundational structural motif in numerous active pharmaceutical ingredients (APIs). Its derivatives are integral to the development of novel therapeutics, making the precise control and understanding of its chemical transformations paramount. Effective in-process monitoring of reactions involving this starting material is not merely a quality control measure; it is a critical component of process analytical technology (PAT) that ensures reaction completion, minimizes impurity formation, and ultimately dictates the safety and efficacy of the final drug substance.
This comprehensive guide provides detailed analytical methodologies for the real-time monitoring of chemical reactions starting from this compound. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to provide a multi-faceted analytical approach. The protocols herein are designed to be robust and adaptable, serving as a strong foundation for researchers, scientists, and drug development professionals.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity Analysis
HPLC is an indispensable tool for monitoring the progress of organic reactions, offering high resolution, sensitivity, and quantitative accuracy.[1][2] For reactions involving this compound, reversed-phase HPLC is the method of choice, allowing for the separation of the polar starting material from less polar intermediates and products.
The Rationale Behind Method Selection
The presence of the basic amine and the aromatic pyrimidine ring in this compound dictates the selection of a reversed-phase column, typically a C18 or C8, which provides excellent retention and separation based on hydrophobicity.[3] The mobile phase composition is critical for achieving good peak shape and resolution. A buffered aqueous phase is necessary to control the ionization state of the amine, while an organic modifier, such as acetonitrile or methanol, is used to elute the analytes. A gradient elution is often preferred to resolve compounds with a wide range of polarities that are typical in a reaction mixture.
Protocol: Reversed-Phase HPLC Method for Reaction Monitoring
This protocol is a starting point and should be optimized for the specific reaction being monitored.
1.2.1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Ammonium acetate or ammonium formate (for buffer preparation).
-
Formic acid or acetic acid (for pH adjustment).
-
Reaction aliquots, appropriately quenched and diluted.
1.2.2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 4.5 | Buffering agent to ensure consistent ionization and good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting compounds of varying polarity. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 5 minutes. | To effectively separate polar starting materials from potentially non-polar products and impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | To ensure reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | 254 nm and 275 nm | Pyrimidine derivatives typically exhibit strong UV absorbance at these wavelengths.[4] A DAD is recommended to monitor for the appearance of new chromophores. |
| Injection Volume | 10 µL | A typical injection volume; may be adjusted based on sample concentration. |
1.2.3. Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of mobile phase A/B 50:50). This prevents further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Transfer the filtrate to an HPLC vial for analysis.
1.2.4. Data Analysis and Interpretation:
-
Reaction Progress: Monitor the decrease in the peak area of the this compound peak and the increase in the peak area(s) of the product(s) over time.
-
Impurity Profiling: The appearance of new peaks indicates the formation of byproducts or impurities. A DAD can help in the preliminary identification of these by comparing their UV spectra to that of the starting material and product.
-
Method Validation: For quantitative analysis, the method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[5][6][7][8][9]
Chiral HPLC for Enantiomeric Purity
Given that this compound is a chiral molecule, it is crucial to monitor its enantiomeric purity throughout the reaction, especially if the reaction conditions could induce racemization.
1.3.1. Rationale for Chiral Separation:
Enantiomers possess identical physical properties in an achiral environment, necessitating a chiral stationary phase (CSP) for their separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines.
1.3.2. Protocol: Chiral HPLC Method
| Parameter | Recommended Setting | Rationale |
| Column | Chiral stationary phase column (e.g., cellulose or amylose-based) | To provide a chiral environment for the separation of enantiomers. |
| Mobile Phase | Hexane/Isopropanol with a small percentage of a basic additive (e.g., diethylamine) | A non-polar mobile phase is typically used with polysaccharide-based CSPs. The basic additive improves peak shape for amines. |
| Flow Rate | 0.5 - 1.0 mL/min | Adjusted to optimize resolution and analysis time. |
| Detection | UV at 254 nm | For sensitive detection of the pyrimidine chromophore. |
Experimental Workflow for HPLC Monitoring
Caption: Workflow for monitoring a chemical reaction using HPLC.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides invaluable structural information, allowing for the unambiguous identification of starting materials, intermediates, and products in a reaction mixture.
The Power of NMR in Reaction Monitoring
By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) NMR spectra, one can follow the transformation of functional groups and the formation of new chemical bonds. For this compound, key spectral regions to monitor include the aromatic protons of the pyrimidine ring and the aliphatic protons of the ethanamine side chain.
Protocol: ¹H NMR for In-Situ Reaction Monitoring
2.2.1. Sample Preparation:
-
At various time points, carefully withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) suitable for NMR analysis.
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,3,5-trimethoxybenzene) for quantitative analysis.
2.2.2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard ¹H NMR.
-
Solvent: DMSO-d₆ (good for dissolving polar compounds like amine hydrochlorides).
-
Key ¹H Chemical Shifts to Monitor (in DMSO-d₆, approximate):
-
Pyrimidine H-4, H-6: ~8.8 ppm (doublet)
-
Pyrimidine H-5: ~7.4 ppm (triplet)
-
CH-NH₂: ~4.5 ppm (quartet)
-
CH₃: ~1.5 ppm (doublet)
-
NH₂: Broad signal, variable chemical shift.
-
2.2.3. Data Analysis:
-
Monitor the disappearance of the signals corresponding to this compound.
-
Observe the appearance and growth of new signals corresponding to the product.
-
Changes in the chemical shifts and coupling patterns of the pyrimidine and ethanamine protons will indicate structural modifications. For example, acylation of the amine will cause a significant downfield shift of the CH-NH proton.
Logical Relationship of NMR Spectral Changes
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Mastering the Purification of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, pyrimidine-containing scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among these, derivatives of 1-(Pyrimidin-2-yl)ethanamine hydrochloride are crucial building blocks in the synthesis of targeted therapies. The biological efficacy and safety of the final drug candidates are intrinsically linked to the purity of these intermediates. This comprehensive guide provides detailed application notes and protocols for the purification of this vital class of compounds, addressing the common challenges encountered in their synthesis and isolation.
The Criticality of Purity in Pyrimidine-Based Scaffolds
Derivatives of 1-(Pyrimidin-2-yl)ethanamine are often synthesized through multi-step sequences, which can introduce a variety of impurities, including starting materials, reagents, by-products, and regioisomers. The presence of these impurities can have significant downstream consequences, leading to misleading structure-activity relationship (SAR) data, unforeseen toxicity, and complications in formulation development. As such, robust and efficient purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for the integrity of drug discovery and development programs.
The hydrochloride salt form of these amines presents a unique set of purification challenges. While the salt form often enhances crystallinity and stability, it also modifies the solubility profile, necessitating careful selection of purification techniques and solvent systems. This guide will delve into the most effective methods for achieving high purity of these valuable intermediates.
A Strategic Approach to Purification
The selection of an appropriate purification strategy is dictated by the physicochemical properties of the target compound and its impurities, as well as the desired scale of the purification. A general workflow for the purification of this compound derivatives is presented below.
Figure 1. A general decision-making workflow for the purification of this compound derivatives.
I. Purification by Recrystallization
Recrystallization is often the most efficient and cost-effective method for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. For hydrochloride salts, which tend to be highly polar, solvent selection is critical.
Causality Behind Experimental Choices:
The choice of solvent is paramount for successful recrystallization. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For polar hydrochloride salts, protic solvents or mixtures containing water are often effective. An ethanol-water mixture is a particularly useful system for this class of compounds.
Protocol 1: Recrystallization from Ethanol-Water
This protocol is designed for the purification of this compound derivatives that exhibit good crystallinity.
Materials:
-
Crude this compound derivative
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 3 mL of ethanol.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not fully dissolve, add a minimal amount of additional hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes faintly turbid. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 1:1 ratio) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Typical Value |
| Solvent System | Ethanol:Water (typically starting with a 3:1 ratio) |
| Initial Purity | 85-95% |
| Expected Final Purity | >99% |
| Expected Recovery | 80-95% |
II. Purification by Column Chromatography
When recrystallization is not feasible due to the nature of the impurities or if the product is an oil, column chromatography is the method of choice. For basic amines like the free base of 1-(Pyrimidin-2-yl)ethanamine, interactions with the acidic silica gel can lead to peak tailing and poor separation. This can be mitigated by using a modified mobile phase or an alternative stationary phase. However, for the hydrochloride salt, its polarity often necessitates the use of more polar solvent systems.
A. Flash Column Chromatography
Flash chromatography is a rapid and efficient technique for the purification of multi-gram quantities of compounds.[1]
Causality Behind Experimental Choices:
The choice of stationary and mobile phases is critical for achieving good separation. Silica gel is the most common stationary phase due to its versatility and low cost. For polar compounds like amine hydrochlorides, a polar mobile phase is required for elution. A common strategy involves using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate). The addition of a small amount of a basic modifier like triethylamine to the mobile phase can help to reduce peak tailing when purifying the free base, but this is generally not necessary for the hydrochloride salt.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol provides a general method for the purification of this compound derivatives. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Solvent System Selection: Develop a suitable mobile phase using TLC. An ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. Common solvent systems include gradients of methanol in dichloromethane or ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., methanol). Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the packed column.
-
Elution: Begin elution with the initial, less polar solvent system. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.
| Parameter | Typical Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane or Ethyl Acetate |
| Loading Capacity | 1-10% of the silica gel weight |
| Expected Final Purity | >98% |
B. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations or when very high purity is required, preparative HPLC is the preferred method.[1]
Protocol 3: Preparative Reversed-Phase HPLC
Materials:
-
Partially purified this compound derivative
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (FA)
-
Preparative C18 HPLC column
Procedure:
-
Method Development: On an analytical HPLC system, develop a separation method using a C18 column. A typical mobile phase would be a gradient of acetonitrile or methanol in water, with 0.1% TFA or FA added to both solvents to improve peak shape.
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent and filter through a 0.22 µm filter.
-
Purification: Inject the sample onto the equilibrated preparative HPLC system and run the developed gradient method.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the final purified product as its TFA or formate salt. If the hydrochloride salt is desired, further salt exchange steps may be necessary.
III. Chiral Separation of 1-(Pyrimidin-2-yl)ethanamine Enantiomers
Many pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can exhibit different pharmacological and toxicological profiles. The chiral center in 1-(Pyrimidin-2-yl)ethanamine necessitates a chiral separation step if the synthesis is not stereoselective.
Causality Behind Experimental Choices:
Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amines.[2] The choice of the mobile phase, which is typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), is crucial for achieving optimal resolution.
Figure 2. Workflow for the chiral separation of 1-(Pyrimidin-2-yl)ethanamine enantiomers by HPLC.
Protocol 4: Chiral HPLC Separation
This protocol outlines a general approach for the chiral separation of 1-(Pyrimidin-2-yl)ethanamine. The free base is typically used for chiral separations on normal-phase CSPs.
Materials:
-
Racemic 1-(Pyrimidin-2-yl)ethanamine (free base)
-
HPLC-grade hexane or heptane
-
HPLC-grade ethanol or isopropanol
-
Chiral HPLC column (e.g., Daicel Chiralpak series)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Convert the racemic this compound to the free base by partitioning between a suitable organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., saturated sodium bicarbonate). Dry the organic layer and evaporate the solvent. Dissolve the resulting free base in the mobile phase.
-
Column and Mobile Phase Selection: Screen various polysaccharide-based chiral columns and mobile phase compositions to find the optimal conditions for separation. A common starting point is a mobile phase of hexane/ethanol in a 90:10 ratio.
-
Chromatography: Equilibrate the chiral column with the chosen mobile phase. Inject the sample and run the separation isocratically.
-
Detection and Collection: Monitor the elution of the enantiomers using a UV detector. For preparative scale, collect the fractions corresponding to each enantiomer.
-
Analysis: Determine the enantiomeric excess (ee) of the collected fractions by analytical chiral HPLC.
| Parameter | Recommended Starting Conditions |
| Stationary Phase | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) |
| Mobile Phase | Hexane/Ethanol or Heptane/Isopropanol mixtures |
| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |
IV. Purity Assessment
A crucial aspect of any purification protocol is the accurate assessment of the final product's purity. A combination of orthogonal analytical techniques should be employed to ensure a comprehensive evaluation.
-
High-Performance Liquid Chromatography (HPLC): An indispensable tool for determining purity. A gradient method with UV detection is typically used.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment, including the detection of residual solvents. Quantitative NMR (qNMR) can provide an accurate determination of absolute purity.
-
Elemental Analysis: Provides the elemental composition of the compound, which is a good indicator of purity, especially for confirming the correct salt form.
Conclusion
The purification of this compound derivatives is a critical step in the drug discovery process. By understanding the underlying principles of different purification techniques and systematically applying the protocols outlined in this guide, researchers can confidently obtain high-purity materials essential for advancing their research and development efforts. The choice of method, whether it be recrystallization, flash chromatography, or preparative HPLC, will depend on the specific challenges presented by each synthetic intermediate. Furthermore, for chiral molecules, a dedicated chiral separation step is often necessary to isolate the desired enantiomer. Rigorous purity analysis using a suite of orthogonal techniques is the final and essential step in ensuring the quality and integrity of these valuable building blocks.
References
Application Note: Scale-Up Synthesis of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride via Reductive Amination
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 1-(Pyrimidin-2-yl)ethanamine hydrochloride, a key building block in pharmaceutical development. We detail a robust and scalable process centered on the reductive amination of 2-acetylpyrimidine. The discussion moves from a foundational lab-scale protocol to critical considerations for pilot-scale production, addressing challenges in reaction safety, process optimization, impurity control, and final product crystallization. Detailed, step-by-step protocols for both laboratory (10 g) and pilot (500 g) scales are provided, supported by mechanistic insights and troubleshooting guides to ensure process integrity and reproducibility.
Introduction and Strategic Overview
1-(Pyrimidin-2-yl)ethanamine and its hydrochloride salt are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] As drug development programs advance, the demand for such intermediates increases, necessitating a transition from small-scale laboratory synthesis to robust, multi-kilogram production. This transition is fraught with challenges, including thermal management, reagent selection, and achieving consistent product quality without resorting to non-scalable purification methods like column chromatography.
This guide focuses on the direct reductive amination of 2-acetylpyrimidine, a strategy selected for its efficiency, convergence, and amenability to a one-pot process.[3][4] This route avoids the isolation of unstable intermediates and leverages readily available starting materials. We will explore the critical parameters that govern the success of this reaction on a larger scale, providing the scientific rationale behind each procedural choice to empower researchers and process chemists.
Synthetic Route: Reductive Amination
The chosen synthetic pathway involves the reaction of 2-acetylpyrimidine with an ammonia source to form an intermediate imine, which is then reduced in-situ to the target primary amine. The free base is subsequently isolated and converted to its crystalline hydrochloride salt for improved stability and handling.
Overall Reaction Scheme:
Mechanistic Rationale
The reaction proceeds through two key stages within a single pot:[3][5][6]
-
Imine Formation: The amine nucleophilically attacks the carbonyl carbon of 2-acetylpyrimidine to form a hemiaminal intermediate. Under weakly acidic conditions, which catalyze the reaction, this intermediate readily dehydrates to form the corresponding imine. The removal or sequestration of the water byproduct drives this equilibrium forward.
-
Reduction: A hydride-based reducing agent selectively reduces the C=N double bond of the imine to yield the desired amine. The choice of reducing agent is critical, as it must be chemoselective for the imine over the starting ketone.
Figure 1: Mechanistic flow of the reductive amination process.
Laboratory-Scale Protocol (10 g)
This protocol is designed for initial synthesis and proof-of-concept at the bench.
Materials:
-
2-Acetylpyrimidine: 10.0 g (81.9 mmol, 1.0 equiv)
-
Ammonium Acetate (NH₄OAc): 31.5 g (409.5 mmol, 5.0 equiv)
-
Methanol (MeOH): 200 mL
-
Sodium Cyanoborohydride (NaBH₃CN): 7.7 g (122.8 mmol, 1.5 equiv)
-
2 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
4 M HCl in 1,4-Dioxane
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-acetylpyrimidine (10.0 g), ammonium acetate (31.5 g), and methanol (200 mL).
-
Stir the mixture at room temperature (20-25°C) for 1-2 hours to facilitate imine formation.
-
Cool the mixture to 0°C using an ice bath.
-
In a single portion, carefully add sodium cyanoborohydride (7.7 g). Caution: NaBH₃CN can release toxic HCN gas in acidic media; ensure adequate ventilation.[7]
-
Allow the reaction to slowly warm to room temperature and stir overnight (16-18 hours).
-
Monitor the reaction for completion by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Add water (100 mL) and basify the aqueous slurry to pH > 12 by the slow addition of 2 M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine as an oil.
-
Dissolve the crude amine in ethyl acetate (100 mL) and cool to 0°C.
-
Slowly add 4 M HCl in 1,4-dioxane (approx. 25 mL, 1.2 equiv) dropwise with stirring. A precipitate will form.
-
Stir the resulting slurry at 0°C for 1 hour, then filter the solid.
-
Wash the filter cake with cold ethyl acetate (2 x 20 mL) and dry under vacuum to afford this compound as a white to off-white solid. (Expected Yield: 10-11.5 g, 75-85%; Purity: >98%).
Scale-Up Considerations: From Bench to Pilot Plant
Transitioning from a 10-gram to a kilogram scale introduces significant challenges. Direct translation of the lab protocol is often unsafe and inefficient. The following points are critical for successful scale-up.
Reagent and Solvent Selection
-
Reducing Agent: Sodium cyanoborohydride is undesirable at scale due to the potential generation of highly toxic hydrogen cyanide gas.[7] A safer and more cost-effective alternative is Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is less reactive towards aldehydes and ketones and does not produce HCN.[8] Alternatively, catalytic transfer hydrogenation or high-pressure hydrogenation (e.g., H₂, Pd/C) are excellent green chemistry options that avoid stoichiometric metal waste, though they require specialized equipment and careful handling of flammable catalysts.[9][10]
-
Ammonia Source: While ammonium acetate is effective, using a solution of ammonia in methanol (7N) can provide a more controlled and concentrated source, reducing the overall reaction volume.
-
Solvent: Methanol is a good choice, but for larger scales, considering its flammability and toxicity is important. Dichloromethane (DCM) used in the workup is a suspected carcinogen and should be replaced if possible. Toluene or 2-Methyltetrahydrofuran (2-MeTHF) are common industrial replacements for extraction.
Thermal and Reaction Safety
-
Exothermicity: The reduction of the imine is exothermic. On a large scale, the addition of the reducing agent must be portion-wise or via a controlled addition funnel to allow the reactor's cooling system to manage the heat generated. A preliminary reaction calorimetry study (e.g., RC1) is highly recommended to quantify the heat of reaction and determine safe addition rates.
-
Hydrogenation Safety: If catalytic hydrogenation is chosen, strict safety protocols are mandatory. This includes using a certified high-pressure reactor (autoclave), ensuring proper grounding to prevent static discharge, and inerting the system with nitrogen before and after the reaction to handle pyrophoric catalysts like Palladium on Carbon (Pd/C).
Process Optimization and Control
-
Work-up: Aqueous workups at a large scale generate significant aqueous waste. Minimizing water usage is key. A direct crystallization or "telescoping" the crude amine solution into the salt formation step can significantly improve efficiency.
-
Purification: Column chromatography is not viable for large-scale production. The process must be designed to produce a product of sufficient purity that it can be isolated directly via crystallization . The formation of the hydrochloride salt is a purification step in itself, as it often selectively crystallizes the desired product, leaving impurities in the mother liquor.[11]
-
In-Process Controls (IPCs): Regular monitoring by HPLC is essential to track the consumption of the starting material and the formation of the product and key impurities. This allows for informed decisions on reaction endpoint and helps ensure batch-to-batch consistency.
Pilot-Scale Protocol (500 g)
This protocol incorporates the scale-up considerations for a robust and safer process. It utilizes catalytic transfer hydrogenation as the reduction method.
Equipment:
-
10 L jacketed glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.
-
Hydrogenation catalyst filter (e.g., filter press or enclosed filter).
Materials:
-
2-Acetylpyrimidine: 500.0 g (4.09 mol, 1.0 equiv)
-
Ammonia in Methanol (7N solution): 2.34 L (16.38 mol, 4.0 equiv)
-
Methanol (MeOH): 2.5 L
-
5% Palladium on Carbon (Pd/C, 50% wet): 50 g (1 wt% dry basis)
-
Ammonium Formate (HCOONH₄): 1.29 kg (20.47 mol, 5.0 equiv)
-
Isopropyl Acetate (IPAc)
-
5-6 M HCl in Isopropanol (IPA)
Procedure:
-
Charge the 10 L reactor with 2-acetylpyrimidine (500.0 g), methanol (2.5 L), and the 7N ammonia in methanol solution (2.34 L).
-
Stir the mixture at 20-25°C for 3-4 hours. Monitor imine formation via HPLC (IPC-1).
-
Once imine formation is >95%, carefully add the 5% Pd/C catalyst (50 g) under a nitrogen atmosphere.
-
In a separate vessel, dissolve ammonium formate (1.29 kg) in water (1.3 L).
-
Heat the reactor contents to 45-50°C.
-
Slowly add the ammonium formate solution over 2-3 hours, maintaining the internal temperature below 60°C. The reaction is exothermic and will evolve gas (CO₂). Ensure adequate venting.
-
Stir at 50-55°C until the reaction is complete as determined by HPLC (IPC-2, typically 4-6 hours).
-
Cool the reaction to 20-25°C.
-
Filter the reaction mixture through a bed of Celite® in an enclosed filter to remove the Pd/C catalyst. Wash the catalyst cake with methanol (2 x 500 mL). Caution: Do not allow the catalyst cake to dry, as it can be pyrophoric.
-
Concentrate the combined filtrate under reduced pressure to a minimal volume.
-
Add Isopropyl Acetate (IPAc, 5 L) and water (2.5 L). Stir and separate the layers. Extract the aqueous layer with IPAc (1 x 2.5 L).
-
Combine the organic layers and wash with brine (1 x 1 L).
-
Concentrate the organic layer to approximately 2 L. This is the crude amine solution.
-
Cool the solution to 0-5°C.
-
Slowly add 5-6 M HCl in IPA (approx. 750 mL, 1.1 equiv) while maintaining the temperature below 15°C.
-
Stir the resulting slurry at 0-5°C for at least 2 hours.
-
Filter the product, wash the cake with cold IPAc (2 x 500 mL), and dry in a vacuum oven at 40-45°C to a constant weight. (Expected Yield: 520-590 g, 80-90%; Purity: >99%).
Data and Troubleshooting
Comparative Process Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (500 g) | Rationale for Change |
| Ammonia Source | Ammonium Acetate | 7N NH₃ in MeOH | Higher concentration, fewer solids to handle. |
| Reducing Agent | NaBH₃CN | Catalytic Transfer Hydrogenation | Improved safety (no HCN), better atom economy, lower cost.[7][12] |
| Workup Solvent | Dichloromethane (DCM) | Isopropyl Acetate (IPAc) | Better environmental, health, and safety (EHS) profile. |
| HCl Source | 4M HCl in Dioxane | 5-6M HCl in Isopropanol | Dioxane is a potential carcinogen; IPA is a more common industrial solvent. |
| Purification | Precipitation | Controlled Crystallization | Essential for achieving high purity and consistent physical form at scale.[13] |
| Temp. Control | Ice Bath | Jacketed Reactor | Necessary for managing exotherms and precise temperature profiles. |
Troubleshooting Guide
Figure 2: Troubleshooting logic for common scale-up issues.
Safety Information
All operations should be conducted in a controlled environment (fume hood or ventilated pilot plant) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves.
-
2-Acetylpyrimidine: Harmful if swallowed.
-
Ammonia in Methanol: Toxic, flammable, and corrosive. Handle with extreme care.
-
Palladium on Carbon (wet): Can be pyrophoric if allowed to dry. Handle under an inert atmosphere and never expose a dry, used catalyst to air.
-
Ammonium Formate: Irritant.
-
This compound: May cause skin, eye, and respiratory irritation. Refer to the specific Safety Data Sheet (SDS) for detailed information.[14][15]
References
- 1. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization [mdpi.com]
- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 12. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1616809-52-9|this compound|BLD Pharm [bldpharm.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields in Reactions with 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Welcome to the technical support center for 1-(Pyrimidin-2-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable building block. The inherent electronic properties of the pyrimidine ring present unique challenges in achieving high reaction yields. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic routes and overcome common experimental hurdles.
Understanding the Core Challenge: The Electron-Deficient Nature of the Pyrimidine Ring
The primary factor influencing the reactivity of 1-(Pyrimidin-2-yl)ethanamine is the electron-withdrawing nature of the pyrimidine ring. The two nitrogen atoms in the aromatic ring pull electron density away from the ring system and, consequently, from the ethylamine side chain. This effect, known as a negative inductive (-I) and mesomeric (-M) effect, has a profound impact on the nucleophilicity of the amine group.
The lone pair of electrons on the primary amine is less available for donation to an electrophile, rendering it a weaker nucleophile compared to its aliphatic or even benzylic counterparts. This reduced nucleophilicity is the root cause of many of the challenges encountered in reactions with this compound, often leading to sluggish reactions, low conversions, and the need for carefully optimized conditions to achieve satisfactory yields. The pKa of protonated pyrimidine is 1.23, which is significantly lower than that of pyridine (5.30), illustrating the electron-withdrawing character of the additional nitrogen atom.[1][2] This inherent property must be considered when designing any synthetic transformation involving 1-(Pyrimidin-2-yl)ethanamine.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing causal explanations and actionable solutions.
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in amide coupling reactions with this amine is a common issue, primarily due to its reduced nucleophilicity. Here’s a systematic approach to troubleshoot this problem:
1. In-situ Free-Basing is Crucial: 1-(Pyrimidin-2-yl)ethanamine is supplied as a hydrochloride salt to improve its stability and handling. In this form, the amine is protonated and thus, non-nucleophilic. It is essential to liberate the free amine in situ for the reaction to proceed.
-
Underlying Cause: The positively charged ammonium salt cannot act as a nucleophile.
-
Solution: Add a suitable base to your reaction mixture to neutralize the hydrochloride and generate the free amine. Typically, an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. At least one equivalent of the base is required to neutralize the HCl salt, and an additional equivalent is often needed to scavenge the acid produced during the amide coupling itself.
2. Choice of Coupling Reagent and Additives: Standard amide coupling conditions may not be sufficient for this electron-deficient amine. The choice of coupling reagent is critical.
-
Underlying Cause: A more potent activation of the carboxylic acid is required to overcome the low reactivity of the amine.
-
Solution:
-
Uronium/Aminium-based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU are generally more effective than carbodiimides for challenging couplings.[3] HATU, in particular, is known to be highly efficient for couplings involving electron-poor amines.[4]
-
Phosphonium-based Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent to consider.
-
Carbodiimides with Additives: If using a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), the inclusion of additives such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is essential to form a more reactive activated ester and minimize side reactions.[5] For electron-deficient anilines, a combination of EDC, DMAP (4-Dimethylaminopyridine), and a catalytic amount of HOBt has been shown to be effective.[2][6]
-
3. Reaction Conditions Optimization:
-
Underlying Cause: The reaction kinetics may be slow at room temperature.
-
Solution:
-
Temperature: Increasing the reaction temperature to 40-60 °C can significantly enhance the reaction rate. However, be mindful of the stability of your starting materials and coupling reagents at elevated temperatures.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are generally good choices as they can help to solvate the charged intermediates. Ensure your reagents are soluble in the chosen solvent.
-
Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular reaction.
-
Question 2: I'm observing the formation of a significant amount of the unreacted activated carboxylic acid (e.g., as an HOBt ester) and my starting amine is not fully consumed. What is happening?
Answer:
This observation strongly suggests that the nucleophilic attack by the amine on the activated carboxylic acid is the rate-limiting step and is very slow.
-
Underlying Cause: The activated ester is forming efficiently, but the weakly nucleophilic 1-(Pyrimidin-2-yl)ethanamine is struggling to react with it before it degrades or is quenched during workup.
-
Solution:
-
Pre-activation vs. One-pot: For uronium-based reagents like HATU, it's crucial to pre-activate the carboxylic acid for a few minutes before adding the amine. Adding all components at once can lead to the coupling reagent reacting with the amine to form a guanidinium byproduct, effectively consuming both.[7][8]
-
Increase Amine Equivalents: While not ideal from an atom economy perspective, using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to drive the reaction to completion.
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 24-48 hours) if necessary.
-
Table 1: Recommended Starting Conditions for Amide Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU or PyBOP | High efficiency for electron-deficient amines.[3][4] |
| Base | DIPEA or TEA | Neutralizes HCl salt and scavenges acid byproduct. |
| Solvent | Anhydrous DMF or ACN | Good solubility for reactants and intermediates. |
| Temperature | Room Temperature to 60 °C | Balances reaction rate with reagent stability. |
| Stoichiometry | 1.1 eq. Carboxylic Acid, 1.2 eq. Coupling Reagent, 3.0 eq. Base, 1.0 eq. Amine HCl | Ensures complete activation and neutralization. |
Experimental Protocol: Optimized Amide Coupling with HATU
-
To a solution of the carboxylic acid (1.1 mmol) in anhydrous DMF (5 mL) at 0 °C, add HATU (1.2 mmol) and DIPEA (3.0 mmol).
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Alkylation Reactions
Question 3: My N-alkylation reaction with an alkyl halide is giving a low yield and I'm observing significant amounts of unreacted starting material.
Answer:
Similar to amide coupling, low yields in N-alkylation are often due to the reduced nucleophilicity of the amine. Additionally, the reaction conditions need to be carefully controlled to avoid side reactions.
1. Base and Solvent Selection:
-
Underlying Cause: Insufficient deprotonation of the amine hydrochloride and/or poor solubility of the reactants can hinder the reaction.
-
Solution:
-
Base: A stronger base than for amide coupling is often required. While K₂CO₃ can be used, Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. For very unreactive systems, a non-nucleophilic strong base like sodium hydride (NaH) might be necessary, though this requires careful handling and anhydrous conditions.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or ACN are preferred as they facilitate Sₙ2 reactions.
-
2. Reactivity of the Alkyl Halide:
-
Underlying Cause: The nature of the leaving group on the alkylating agent plays a significant role.
-
Solution: The reactivity order is I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will increase the rate of reaction.
3. Temperature and Additives:
-
Underlying Cause: The activation energy for the reaction may not be overcome at room temperature.
-
Solution:
-
Temperature: Heating the reaction mixture is often necessary. Temperatures in the range of 60-100 °C are common for these reactions.
-
Additives: The addition of a catalytic amount of sodium or potassium iodide (NaI or KI) can be beneficial when using alkyl chlorides or bromides. The iodide acts as a catalyst via the Finkelstein reaction, in-situ generating the more reactive alkyl iodide.
-
Question 4: I'm observing the formation of a dialkylated byproduct in my N-alkylation reaction. How can I promote mono-alkylation?
Answer:
Over-alkylation is a common side reaction because the mono-alkylated product can sometimes be more nucleophilic than the starting primary amine.
-
Underlying Cause: The product of the initial alkylation competes with the starting material for the alkylating agent.
-
Solution:
-
Stoichiometry: Use a large excess of the amine relative to the alkylating agent. This statistically favors the reaction of the alkyl halide with the more abundant starting amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to suppress the second alkylation.
-
Reductive Amination: A more controlled method for mono-alkylation is reductive amination, which is discussed in the next section.
-
Reductive Amination
Question 5: How can I achieve clean mono-alkylation and avoid the issue of over-alkylation?
Answer:
Reductive amination is an excellent alternative to direct alkylation with alkyl halides for achieving controlled mono-alkylation.[4][9] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the desired amine.
-
Mechanism: The amine first reacts with a ketone or aldehyde to form an imine (or a Schiff base). This imine is then selectively reduced in the presence of a mild reducing agent. Since the resulting secondary amine is generally less reactive towards imine formation than the primary amine, over-alkylation is significantly suppressed.[10]
-
Recommended Conditions:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild enough not to reduce the starting aldehyde or ketone but is effective for reducing the imine.[10] Sodium cyanoborohydride (NaBH₃CN) is also commonly used.[4][9]
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for reactions using NaBH(OAc)₃.
-
pH: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation. Acetic acid is often added as a catalyst.
-
Experimental Protocol: Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in DCE (10 mL), add acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The hydrochloride salt is relatively stable. It should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Q2: I need to use the free base of 1-(Pyrimidin-2-yl)ethanamine. How do I prepare and handle it?
A2: The free base can be prepared by dissolving the hydrochloride salt in water and adding a base such as NaOH or K₂CO₃ until the solution is basic (pH > 10). The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate. After drying the organic layer and removing the solvent, the free base is obtained. However, the free base is likely to be less stable than the hydrochloride salt and may be prone to degradation over time. It is recommended to prepare it fresh and use it immediately.
Q3: What is the expected solubility of this compound and its free base in common organic solvents?
A3:
-
Hydrochloride Salt: As a salt, it is expected to have good solubility in polar protic solvents like water and methanol, and limited solubility in less polar organic solvents. Some solubility in polar aprotic solvents like DMF and DMSO can be expected, especially with heating. It is generally poorly soluble in solvents like dichloromethane, ethyl acetate, and ethers. For example, imipramine hydrochloride has a solubility of approximately 25 mg/ml in ethanol, DMSO, and DMF.
-
Free Base: The free base will be significantly more soluble in a wider range of organic solvents, including dichloromethane, chloroform, ethyl acetate, and THF. Its solubility in nonpolar solvents like hexanes is likely to be low.
Q4: Are there any known incompatibilities or hazardous reactions I should be aware of?
A4: Standard laboratory safety precautions should be followed. Avoid mixing with strong oxidizing agents. When using strong bases like NaH for N-alkylation, ensure strictly anhydrous conditions to prevent a violent reaction with water.
Q5: Can the pyrimidine ring itself react under my reaction conditions?
A5: The pyrimidine ring is relatively stable. However, under strongly acidic or basic conditions at high temperatures, or in the presence of potent nucleophiles, reactions on the ring are possible, though generally less favorable than reactions at the primary amine. The C4 and C6 positions of the pyrimidine ring are the most susceptible to nucleophilic attack, but this typically requires an activating group (like a halogen) at these positions.
Conclusion
Successfully employing this compound in organic synthesis hinges on a clear understanding of its electronic properties. Its reduced nucleophilicity necessitates the use of more forcing conditions, more potent activating reagents, and careful optimization of reaction parameters. By anticipating these challenges and applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve reaction yields and achieve their synthetic goals with greater efficiency and success.
References
- 1. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on practical, field-proven insights to ensure the successful synthesis and purification of your target compound.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound[1] involve the reductive amination of 2-acetylpyrimidine. The key variations of this approach include:
-
Direct Reductive Amination with a Borohydride Reagent: This one-pot method typically uses an ammonia source, such as ammonium acetate or aqueous ammonia, and a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[2][3].
-
The Leuckart Reaction: This classic method employs ammonium formate or formamide as both the ammonia source and the reducing agent, requiring high reaction temperatures[4][5].
-
Catalytic Hydrogenation: This involves the reaction of 2-acetylpyrimidine with ammonia in the presence of a metal catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)) under a hydrogen atmosphere.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: Regardless of the specific reductive amination method, you are likely to encounter a few common byproducts:
-
Unreacted 2-Acetylpyrimidine: Incomplete reaction will leave the starting ketone in your crude product.
-
Intermediate Imine: The imine, formed from the condensation of 2-acetylpyrimidine and ammonia, may be present if the reduction step is incomplete.
-
Over-alkylation Product (Di-(1-(pyrimidin-2-yl)ethyl)amine): The desired primary amine product can react with another molecule of the starting ketone (or the imine intermediate) to form a secondary amine. This is often the most challenging byproduct to separate.
-
N-Formyl Derivative: Specific to the Leuckart reaction, an N-formyl intermediate is formed and requires a subsequent hydrolysis step. Incomplete hydrolysis will result in this amide as an impurity[5][6].
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired Primary Amine
Symptoms:
-
TLC analysis of the crude reaction mixture shows a significant amount of unreacted 2-acetylpyrimidine.
-
The isolated yield of this compound is lower than expected.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Incomplete Imine Formation | The equilibrium between the ketone and the imine may not favor the imine, especially if water is not effectively removed. | For methods using borohydride, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves during the imine formation step[7]. |
| Insufficient Reducing Agent | The amount of reducing agent may not be sufficient to reduce all the formed imine. | Increase the molar equivalents of the reducing agent (e.g., NaBH₄) incrementally. Monitor the reaction by TLC to determine the optimal amount. |
| Inactive Catalyst (Catalytic Hydrogenation) | The Pd/C or other catalyst may be old or poisoned. | Use fresh, high-quality catalyst. Ensure the reaction solvent is free of catalyst poisons (e.g., sulfur-containing compounds). |
| Low Reaction Temperature or Pressure (Catalytic Hydrogenation) | The conditions may not be energetic enough to drive the reaction to completion. | Increase the hydrogen pressure and/or the reaction temperature according to established protocols for similar substrates. |
Workflow for Optimizing Primary Amine Yield
References
- 1. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 7. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: A Troubleshooting Guide for 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-(Pyrimidin-2-yl)ethanamine hydrochloride in amide coupling reactions. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction
1-(Pyrimidin-2-yl)ethanamine is a valuable building block in medicinal chemistry, often employed in the synthesis of targeted therapeutics. However, its unique structural features—namely the electron-deficient pyrimidine ring and its provision as a hydrochloride salt—can present specific challenges in amide bond formation. This guide will address common issues encountered during these coupling reactions in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should be aware of before starting my coupling reaction?
A1: this compound is a salt, meaning the amine is protonated. This has several implications for your reaction setup:
-
Liberation of the Free Amine: The active nucleophile is the free amine, not the hydrochloride salt. Therefore, a base must be added to the reaction mixture to deprotonate the ammonium salt and generate the free amine in situ.
-
Basicity: The pyrimidine ring is electron-withdrawing, which reduces the basicity of the ethanamine side chain compared to a simple alkylamine. The estimated pKa of the conjugate acid is likely to be lower than that of a typical primary amine. This lower basicity also translates to reduced nucleophilicity, which can slow down the coupling reaction.
-
Solubility: The hydrochloride salt is generally more soluble in polar protic solvents, while the free base will have better solubility in organic solvents typically used for coupling reactions like dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).
Q2: How should I store and handle this compound?
A2: Like many amine hydrochlorides, this reagent can be hygroscopic. It is best to store it in a tightly sealed container in a desiccator to protect it from moisture. When weighing out the reagent, do so in a dry environment and minimize its exposure to atmospheric moisture.
Troubleshooting Guide
Low or No Product Yield
Q3: I am seeing very low conversion to my desired amide product. What are the likely causes and how can I improve the yield?
A3: Low yields in coupling reactions with this compound can stem from several factors. Here is a systematic approach to troubleshooting this issue:
1. Incomplete Liberation of the Free Amine:
-
Explanation: The most common reason for low yield is the insufficient amount or inappropriate choice of base. Without enough base to neutralize the hydrochloride and then facilitate the coupling, the concentration of the nucleophilic free amine will be too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Stoichiometry of the Base: For a typical coupling reaction, you will need at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure complete deprotonation. For coupling reagents that generate an acidic byproduct (like EDC•HCl), additional base is required. A general starting point for HATU-mediated couplings is 2-3 equivalents of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1][2]
-
Choice of Base: A hindered, non-nucleophilic base such as DIPEA is often preferred over less hindered bases like TEA to minimize potential side reactions, such as the formation of acyl-urea adducts with carbodiimide coupling agents.
-
2. Reduced Nucleophilicity of the Amine:
-
Explanation: The electron-withdrawing nature of the pyrimidine ring decreases the electron density on the nitrogen atom of the ethanamine, making it a weaker nucleophile than a corresponding alkylamine.[2][3] This can lead to slower reaction kinetics.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding slowly, consider extending the reaction time (e.g., from a few hours to overnight). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be mindful of potential side reactions or degradation of reagents at higher temperatures.
-
Choose a More Potent Coupling Reagent: If standard coupling agents like EDC/HOBt are giving low yields, switching to a more powerful onium salt-based reagent such as HATU, HBTU, or COMU can be beneficial.[1][2] These reagents form highly activated esters that are more susceptible to attack by weaker nucleophiles.
-
3. Suboptimal Coupling Reagent or Conditions:
-
Explanation: The choice of coupling reagent and reaction conditions is critical for success, especially with challenging substrates.
-
Troubleshooting Steps:
-
Pre-activation: For some coupling reagents like HATU, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[2] This ensures the formation of the highly reactive activated ester before the amine is introduced.
-
Solvent Choice: Ensure you are using a high-purity, anhydrous grade of a suitable polar aprotic solvent like DMF or NMP.[2] These solvents are generally good at solvating all the reaction components. If solubility is an issue, a small amount of DMSO can be added.
-
Experimental Protocols
Here are two detailed, step-by-step protocols for coupling reactions with this compound.
Protocol 1: HATU-Mediated Amide Coupling (Solution-Phase)
This protocol is highly effective for a wide range of substrates, including those that are sterically hindered or have reduced nucleophilicity.[1][2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (e.g., Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add this compound (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 2 to 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling (Solution-Phase)
This is a more cost-effective method that is suitable for many coupling reactions.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC•HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA or TEA (2.5 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC•HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Side Reactions and Purification Challenges
Q4: I am observing multiple spots on my TLC plate. What are the likely side products?
A4: Besides unreacted starting materials, several side products can form:
-
N-acylurea: This is a common byproduct when using carbodiimide coupling agents like EDC. The O-acylisourea intermediate can rearrange to the more stable N-acylurea. Using an additive like HOBt or HOAt can help to minimize this side reaction by trapping the O-acylisourea as a more reactive ester.[2]
-
Epimerization/Racemization: If your carboxylic acid is chiral, there is a risk of epimerization at the alpha-carbon during activation. Using onium salt reagents (HATU, HBTU) and performing the reaction at lower temperatures can help to suppress racemization. The choice of base can also be critical, with more hindered bases sometimes leading to higher levels of epimerization.
-
Side reactions on the pyrimidine ring: While the pyrimidine ring is generally stable under standard amide coupling conditions, highly reactive electrophiles could potentially interact with the ring nitrogens. However, this is less likely under the neutral to slightly basic conditions of most coupling reactions.
Q5: I am having difficulty purifying my final product. Are there any specific recommendations for pyrimidine-containing amides?
A5: The basicity of the pyrimidine ring can sometimes complicate purification.
-
Aqueous Workup: During the aqueous workup, the pyrimidine nitrogen atoms can be protonated by the acidic wash (1N HCl). This can cause your product to partition into the aqueous layer. To avoid this, you can use a milder acidic wash (e.g., saturated ammonium chloride solution) or back-extract the acidic aqueous layer with your organic solvent after neutralization with a base like sodium bicarbonate.
-
Column Chromatography: The basicity of the pyrimidine moiety can cause the product to streak on silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide. This will help to ensure a sharper elution profile.
Visualization of Key Concepts
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Coupling Reagent | For difficult couplings, use onium salt-based reagents (HATU, HBTU, COMU). For routine couplings, EDC/HOBt can be effective. | Onium salt reagents are more potent and can overcome the reduced nucleophilicity of the amine. |
| Base | Use a non-nucleophilic, hindered base like DIPEA. | Minimizes side reactions and effectively neutralizes the hydrochloride salt. |
| Base Stoichiometry | A minimum of 2 equivalents is recommended, with 3 equivalents often being optimal for HATU couplings. | Ensures complete neutralization of the amine hydrochloride and facilitates the coupling reaction. |
| Solvent | Anhydrous DMF or NMP are generally good choices. | Good solubility for reactants and reagents, and suitable for a range of reaction temperatures. |
| Reaction Temperature | Start at 0 °C to room temperature. Gentle heating (40-50 °C) can be employed for slow reactions. | Balances reaction rate with the potential for side reactions like racemization. |
| Purification | Use a basic modifier (e.g., 1% TEA) in the eluent for column chromatography. | Prevents streaking of the basic product on the silica gel column. |
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing catalyst and ligand for reactions involving 1-(Pyrimidin-2-yl)ethanamine hydrochloride
Introduction
Welcome to the technical support guide for reactions involving 1-(Pyrimidin-2-yl)ethanamine hydrochloride. This molecule is a valuable building block in pharmaceutical and materials science, often employed as a key nucleophile in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. Its unique structure, featuring both a primary amine and a pyrimidine ring, presents distinct challenges and opportunities for catalyst and ligand optimization. The pyrimidine nitrogens can coordinate with the metal center, potentially inhibiting catalysis, while the primary amine requires careful selection of a base for effective deprotonation without promoting side reactions.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and systematically optimizing reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrochloride salt form?
A1: 1-(Pyrimidin-2-yl)ethanamine is supplied as a hydrochloride salt to enhance its stability and shelf-life. The salt form is typically a crystalline solid that is less prone to degradation and easier to handle than the freebase, which is an oil.[3] In a reaction, this salt must be neutralized in situ by a base to generate the nucleophilic free amine. It is crucial to use at least one extra equivalent of base to account for this neutralization in addition to the amount required for the catalytic cycle.
Q2: Which class of reactions is most common for this compound?
A2: The most prevalent application is in palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl bonds.[4][5] This reaction is fundamental for synthesizing complex amines that are often core structures in pharmaceutically active molecules. The compound can also be used as a building block where the pyrimidine ring is further functionalized.[6]
Q3: Why is the choice of ligand so critical when working with this substrate?
A3: Ligand selection is paramount for three main reasons:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can act as competing ligands, coordinating to the palladium center and deactivating the catalyst. A well-chosen bulky, electron-rich ligand can sterically shield the metal center and prevent this unproductive binding.[1][7]
-
Reaction Rate: The ligand directly influences the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[8][9] Bulky, electron-donating phosphine ligands, for example, accelerate these steps, leading to higher turnover numbers and more efficient reactions.[7]
-
Selectivity: In complex substrates, the ligand can control selectivity, such as preventing diarylation of the primary amine or minimizing side reactions like hydrodehalogenation.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the optimization of C-N cross-coupling reactions with this compound.
Problem 1: Low or No Product Yield
A lack of conversion is the most common issue. The flowchart below provides a systematic approach to diagnosing the root cause.
Caption: Decision tree for troubleshooting low reaction yield.
Q: I have no conversion. Where do I start?
A:
-
Verify Reagent Purity: Start by confirming the integrity of your starting materials. Is the this compound dry and pure? Is your aryl halide free from decomposition? Solvents must be anhydrous, as water can interfere with the catalytic cycle.
-
Base Selection is Crucial: The most common oversight is insufficient or inappropriate base. You need a base strong enough to first neutralize the hydrochloride salt and then deprotonate the amine to make it nucleophilic. Weak bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) may be insufficient. Stronger, non-nucleophilic bases are preferred.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are excellent starting points.[8] Always use at least 2.2 equivalents: 1.1 for the HCl salt and 1.1 for the reaction itself.
-
Q: My reaction is sluggish. How can I improve the rate?
A:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. For challenging substrates like heteroaromatic amines, specialized ligands are necessary.[11]
-
Ligand Screening: Use ligands designed for C-N coupling. Bulky, electron-rich dialkylbiaryl phosphine ligands such as BrettPhos (for primary amines) or RuPhos are highly effective.[12] They promote the formation of the active monoligated palladium species, accelerating the reaction.[4]
-
Pre-catalysts: Consider using a pre-formed catalyst (precatalyst) instead of generating the catalyst in situ from a palladium source (like Pd(OAc)₂) and a separate ligand. Pre-catalysts often provide more reproducible results and shorter reaction times.[13]
-
-
Temperature Optimization: Buchwald-Hartwig aminations are typically run at elevated temperatures (80-120 °C). If your reaction is slow, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition or side product formation.[14]
Problem 2: Formation of Side Products
Q: I'm observing significant hydrodehalogenation of my aryl halide. What's wrong?
A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with reductive elimination.[4]
-
Cause: This often occurs when the reductive elimination step is slow relative to β-hydride elimination from the palladium amide intermediate.
-
Solution:
-
Ligand Modification: Switch to a more sterically hindered ligand. The bulkiness of ligands like P(t-Bu)₃ or the biarylphosphine ligands facilitates reductive elimination, outcompeting the undesired pathway.[7]
-
Base Choice: Using a weaker base like K₃PO₄ instead of an alkoxide can sometimes suppress this side reaction, although it may also slow the overall reaction rate.
-
Q: I'm getting diarylation of my primary amine. How can I prevent this?
A: The formation of a diarylated product is a known issue when coupling primary amines.
-
Cause: The monoarylated product can act as a substrate itself and couple with another molecule of the aryl halide.
-
Solution:
-
Ligand Control: Certain ligands are specifically designed to prevent this. BrettPhos, for instance, is highly effective for the monoarylation of primary amines and shows low selectivity for diarylation.[10]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the aryl halide. This ensures the halide is consumed before significant diarylation can occur.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable rate can increase selectivity for the monoarylated product.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol outlines a parallel screening approach to quickly identify optimal reaction conditions for the N-arylation of this compound with an aryl bromide.
Caption: Workflow for parallel catalyst and ligand screening.
Methodology:
-
Preparation: In an array of reaction vials equipped with stir bars, add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (4 mol %).
-
Add Base: Add the base (e.g., K₃PO₄, 2.2 eq).
-
Add Substrates: Add this compound (1.2 eq) and the aryl bromide (1.0 eq).
-
Add Solvent: Add anhydrous solvent (e.g., Dioxane or Toluene, 0.5 M).
-
Reaction: Seal the vials, purge with argon, and place them in a preheated reaction block at 100 °C.
-
Monitoring: After a set time (e.g., 4 hours), cool the reactions, quench with water, extract with an organic solvent (e.g., EtOAc), and analyze the crude mixture by LC-MS to determine conversion and identify products.
Data Presentation: Example Screening Results
The following table illustrates hypothetical results from a screening experiment, highlighting the dramatic effect of ligand choice on reaction outcome.
Table 1: Catalyst & Ligand Screening for Coupling with 4-Bromotoluene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2.2 eq) | Solvent | Temp (°C) | Conversion (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 110 | < 5 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 75 |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (2) | NaOtBu | Dioxane | 100 | >98 |
| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Dioxane | 100 | 92 |
| 5 | PdCl₂(dppf) (2) | - | K₃PO₄ | Toluene | 100 | 45 |
Conditions: 1-(Pyrimidin-2-yl)ethanamine HCl (1.2 eq), 4-bromotoluene (1.0 eq), 4h reaction time.
Analysis: The data clearly shows that a combination of a modern biarylphosphine ligand (BrettPhos) and a strong base (NaOtBu) is superior for this transformation, leading to near-quantitative conversion.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
- 10. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. reddit.com [reddit.com]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Stability of 1-(Pyrimidin-2-yl)ethanamine hydrochloride under acidic vs basic conditions
Welcome to the technical support guide for 1-(Pyrimidin-2-yl)ethanamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to move beyond simple protocols and explain the chemical principles that govern its behavior, enabling you to design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What is the fundamental structure of this compound, and how does its salt form impact its stability?
A1: this compound is comprised of a pyrimidine ring connected to an ethanamine side chain.[1][2] It is supplied as a hydrochloride (HCl) salt, meaning the primary amine on the ethanamine side chain is protonated, forming an ammonium salt (R-NH₃⁺Cl⁻).
Causality Behind the Salt Form: The conversion to a hydrochloride salt is a deliberate and common practice in pharmaceutical chemistry for several reasons:
-
Enhanced Solid-State Stability: The salt form typically results in a more stable crystalline solid compared to the free base, which can be oily or amorphous and more susceptible to degradation from atmospheric components like CO₂ and moisture.
-
Improved Solubility: The salt is generally more soluble in aqueous media, which is crucial for many biological and analytical applications.
-
Protection of the Amine: In its protonated state, the lone pair of electrons on the nitrogen atom is engaged, significantly reducing its nucleophilicity. This protects the amine group from unwanted reactions such as oxidation or acylation during storage and formulation.
The compound's stability is therefore intrinsically linked to this salt form. Any condition that deprotonates the amine to its free base form (R-NH₂) will alter its reactivity profile.
Q2: What are the key reactive sites on the molecule, and how does pH influence their behavior?
A2: The molecule has two primary sites that dictate its reactivity and stability: the aliphatic primary amine and the pyrimidine ring . Their behavior is highly dependent on the pH of the solution.
-
Aliphatic Primary Amine: This group is basic. While a specific pKa for this exact molecule is not readily published, primary alkylamines typically have a pKa of the conjugate acid (R-NH₃⁺) in the range of 9-10.5.[3]
-
Under Acidic Conditions (pH < 7): The amine will be predominantly in its protonated, positively charged ammonium form (R-NH₃⁺). This form is electrostatically stabilized and chemically less reactive.
-
Under Basic Conditions (pH > 10): The amine will be deprotonated to its neutral, free base form (R-NH₂). This form is a potent nucleophile and is more susceptible to oxidation.
-
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are weakly basic (pKa of pyrimidine is ~1.3). They are significantly less basic than the side-chain amine. The ring itself is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack under certain conditions, particularly harsh basic conditions combined with heat.[4][5]
The relationship between the acidic (salt) and basic (free base) forms is a simple acid-base equilibrium.
Caption: pH-dependent equilibrium of 1-(Pyrimidin-2-yl)ethanamine.
Troubleshooting Experimental Instability
This section provides guidance for specific issues you may encounter during your experiments.
Q3: My compound solution, prepared in an acidic buffer, is showing signs of degradation over time, especially when heated. What is the likely cause?
A3: While the hydrochloride salt form is generally stable in acid, degradation can still occur under "forced" conditions, such as high temperatures or very strong acidic media (e.g., >1M HCl).
Probable Cause: Acid-Catalyzed Hydrolysis of the Pyrimidine Ring The pyrimidine ring, although aromatic, is not indestructible. Under harsh acidic conditions, particularly with heat, the ring can be susceptible to hydrolysis. This can lead to the cleavage of the C-N bonds within the ring, resulting in ring-opening.[6] This is a known degradation pathway for certain pyrimidine derivatives, such as cytosine, which can be deaminated under these conditions.[4]
Troubleshooting & Prevention:
-
Condition Assessment: Avoid using excessively strong acids or high temperatures unless required for a specific reaction. For general storage, use a moderately acidic buffer (e.g., pH 4-5) and store at refrigerated temperatures (2-8 °C).
-
Inert Atmosphere: While the primary risk in acid is hydrolysis, purging your solution and container headspace with an inert gas (Nitrogen or Argon) can mitigate any potential oxidative stress, which can be accelerated by heat.
-
Material Purity: Ensure your solvents and reagents are free from metallic impurities, as metal ions can sometimes catalyze degradation reactions.[7]
Q4: I neutralized my hydrochloride salt to use the free base in a reaction, but I observed significant sample loss and the formation of multiple byproducts. What happened?
A4: This is a classic stability issue when working with the free base form of an amine. Once deprotonated, the molecule's reactivity profile changes dramatically.
Probable Causes:
-
Oxidation: The free amine (R-NH₂) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of imines, oximes, or other oxidative degradation products. This process can be accelerated by light and trace metal impurities.
-
Nucleophilic Side Reactions: As a free base, the amine is a strong nucleophile. If your reaction mixture contains electrophilic impurities (e.g., trace aldehydes or ketones in solvents, acyl chlorides), the amine can readily react to form imines or amides, consuming your starting material.[1]
-
Base-Catalyzed Ring Degradation: In strongly alkaline solutions (e.g., >1N NaOH) and with heating, the pyrimidine ring itself can be attacked by hydroxide ions, leading to ring cleavage.[4][5]
Best Practices for Handling the Free Base:
-
Generate and Use In Situ: If possible, generate the free base immediately before use. Avoid preparing and storing stock solutions of the free base for extended periods.
-
Work Under Inert Atmosphere: Always handle the free base under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Use High-Purity Solvents: Use freshly distilled or high-purity, degassed solvents to minimize reactive impurities.
-
Control Temperature: Keep the temperature as low as the reaction conditions permit.
Caption: Potential degradation pathways under stress conditions.
Experimental Protocols and Workflows
To systematically evaluate the stability of your compound and develop stability-indicating methods, a forced degradation study is essential.
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to intentionally degrade the sample under various stress conditions to identify potential degradation products and establish the compound's intrinsic stability profile.
Objective: To generate a degradation profile for this compound.
Materials:
-
This compound
-
0.1 M HCl, 1 M HCl
-
0.1 M NaOH, 1 M NaOH
-
3% and 30% Hydrogen Peroxide (H₂O₂)
-
Milli-Q Water
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with a UV/PDA detector
Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare Samples: For each condition, prepare a sample of the compound at a known concentration (e.g., 1 mg/mL). Also prepare a control sample stored at 2-8°C in the dark.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl (to get 0.1 M final). Place in an oven at 80°C. Withdraw aliquots at specified time points, neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Place in an oven at 80°C. Withdraw aliquots, neutralize with HCl, and dilute.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature. Withdraw aliquots and dilute.
-
Thermal Degradation: Place the solid compound in an oven at 105°C. At time points, dissolve a weighed amount of the solid for analysis.
-
Photostability: Expose a solution of the compound to light as specified by ICH Q1B guidelines. Keep a control sample wrapped in foil.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms to the control sample to identify and quantify degradation products.
This systematic approach provides a comprehensive understanding of the molecule's liabilities, which is a cornerstone of trustworthy drug development.[8]
Protocol 2: Baseline Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent drug from its degradation products, allowing for accurate quantification of stability.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar amine compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure good peak shape for the amine by keeping it protonated. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 minutes | A gradient is crucial to ensure elution of both the polar parent compound and potentially less polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA at 265 nm | The pyrimidine ring has a strong UV absorbance. A PDA detector is vital to assess peak purity.[9] |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
System Suitability: Before analysis, ensure the system passes suitability tests (e.g., tailing factor for the parent peak < 1.5, theoretical plates > 2000) to guarantee reliable data.
Summary of Stability Profile
| Condition | Stability Expectation | Primary Degradation Pathway | Recommended Precautions |
| Solid State | Highly Stable | Minimal | Store in a tightly sealed container at room temperature, protected from light. |
| Aqueous (pH 4-6) | Generally Stable | Slow Hydrolysis (if heated) | For long-term storage, use a buffer and refrigerate (2-8°C). |
| Strong Acid (< pH 1) | Potentially Unstable | Ring Hydrolysis | Avoid prolonged exposure to strong acids and high temperatures. |
| Strong Base (> pH 11) | Unstable | Oxidation, Ring Hydrolysis | Handle under inert atmosphere, use freshly prepared solutions, avoid heat. |
| Oxidative (H₂O₂) | Unstable | Amine/Ring Oxidation | Avoid contact with oxidizing agents. Use degassed solvents. |
| Photolytic | Potentially Unstable | Photochemical reactions | Protect solutions from direct light using amber vials or by wrapping in foil. |
References
- 1. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 2. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-(Pyrimidin-2-yl)ethanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. Our goal is to provide field-proven insights and troubleshooting strategies to overcome the unique challenges—primarily steric hindrance—associated with this reagent.
The structure of 1-(Pyrimidin-2-yl)ethanamine presents a significant steric challenge. The primary amine is positioned on a carbon directly adjacent to the C2 position of the pyrimidine ring. This arrangement, combined with the alpha-methyl group, creates a sterically congested environment around the nucleophilic nitrogen atom, which can impede its reaction with various electrophiles. This guide provides detailed protocols and mechanistic explanations to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with 1-(Pyrimidin-2-yl)ethanamine in a question-and-answer format.
Question 1: My amide coupling reaction with 1-(Pyrimidin-2-yl)ethanamine results in low yield or fails completely. Standard coupling reagents (e.g., HATU, HOBt/EDC) are ineffective. What is causing this and how can I fix it?
Answer:
This is the most common issue researchers face. The low reactivity is a direct consequence of steric hindrance. The pyrimidine ring and the α-methyl group shield the amine nucleophile, slowing down the rate of attack on the activated carboxylic acid intermediate to a point where side reactions or decomposition of reagents predominates. Standard coupling reagents often form bulky activated esters, which further exacerbates the steric clash.
To overcome this, you must employ strategies specifically designed for sterically demanding couplings.
Solution A: Conversion to a More Reactive Electrophile (Acyl Fluoride)
One highly effective method involves converting the carboxylic acid to a small, highly reactive acyl fluoride in situ. Acyl fluorides are less sterically demanding than many activated esters, facilitating the nucleophilic attack by the hindered amine.[1][2]
Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Acyl Fluoride Formation: Add a fluorinating agent, such as Cyanuric fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH), (1.1 eq.) to the solution. If using Cyanuric fluoride, a base like pyridine (1.1 eq.) is often added. Stir at room temperature for 1-2 hours to ensure complete formation of the acyl fluoride.
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent and add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the hydrochloride salt and free the amine.
-
Coupling Reaction: Slowly add the free amine solution to the acyl fluoride mixture.
-
Heating: Heat the reaction mixture to reflux (or use microwave irradiation, e.g., 100-120 °C) and monitor by TLC or LC-MS. The elevated temperature provides the necessary energy to overcome the activation barrier imposed by steric hindrance.[1]
-
Work-up & Purification: Upon completion, cool the reaction, wash with aqueous bicarbonate solution and brine, dry the organic layer over Na₂SO₄, and purify by column chromatography.
Solution B: Alternative Coupling Strategies for Extreme Hindrance
For exceptionally challenging substrates, traditional coupling may still fail. In these cases, more unconventional methods are required. One such powerful technique involves the reaction of Grignard reagents with isocyanates, which is remarkably tolerant of steric bulk.[3][4]
Question 2: I am struggling with C-N cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) to form a secondary amine. The reaction is sluggish and gives poor yields.
Answer:
This is another classic steric hindrance problem, compounded by electronic effects. The nucleophilicity of the amine is already reduced by the electron-withdrawing pyrimidine ring. The steric bulk then hinders the amine's ability to coordinate effectively with the metal center (e.g., Palladium or Copper) during the catalytic cycle.
Success requires a catalytic system specifically designed to accommodate bulky substrates.
Solution: Employing Advanced Catalytic Systems
Modern palladium and copper catalysis offer robust solutions through the use of specialized, sterically demanding ligands. These ligands form highly active, coordinatively unsaturated metal complexes that are more accessible to hindered coupling partners.
Workflow: Selecting a C-N Cross-Coupling Strategy
Caption: Strategy selection for C-N coupling reactions.
Experimental Protocol: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
-
Catalyst Pre-formation/Setup: To a dry Schlenk flask under argon, add the aryl halide (1.0 eq.), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), and a bulky phosphine ligand (e.g., RuPhos or BrettPhos, 4-10 mol%).
-
Reagent Addition: Add this compound (1.2-1.5 eq.) and a strong, non-nucleophilic base (e.g., LiHMDS or K₃PO₄, 2.0-3.0 eq.). The use of LiHMDS can be particularly effective for hindered systems.[5]
-
Solvent: Add an anhydrous, deoxygenated solvent such as Toluene or Dioxane.
-
Reaction: Heat the mixture to 80-110 °C and monitor by LC-MS. Microwave heating can significantly accelerate these reactions.
-
Work-up & Purification: After completion, cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate. Purify the residue via column chromatography.
Comparative Data: Ligand Systems for Hindered C-N Coupling
| Catalyst System | Typical Substrate | Base | Solvent | Temperature (°C) | Advantage |
| Pd(OAc)₂ / RuPhos | Aryl Bromides/Chlorides | K₃PO₄ | Toluene | 100-110 | Excellent for hindered primary amines.[5] |
| Pd₂(dba)₃ / BrettPhos | Aryl Bromides/Chlorides | LiHMDS | Dioxane | 100-110 | High activity, often successful when others fail.[5] |
| CuI / Pyrrole-ol Ligand | Aryl Iodides | K₃PO₄ | DMSO | 110-130 | Effective for coupling with ortho-substituted aryl iodides.[6][7][8] |
Frequently Asked Questions (FAQs)
Q1: What specific structural features of this compound cause steric hindrance?
The steric hindrance arises from two main features:
-
The α-Methyl Group: The methyl group directly attached to the carbon bearing the amine is a primary source of bulk that restricts access to the nitrogen.
-
The Pyrimidine Ring: The C2-substituted pyrimidine ring acts like a bulky ortho-substituent. The adjacent ring nitrogen (at position 1) further crowds the space around the amine, creating a highly congested environment. This is analogous to the challenges seen when working with 2-substituted pyridines.
Q2: How does the hydrochloride salt form impact the amine's reactivity?
The compound is supplied as a hydrochloride salt for stability and ease of handling. In this form, the amine is protonated (R-NH₃⁺Cl⁻) and is not nucleophilic. Before it can participate in any reaction, it must be neutralized with a base to generate the free amine (R-NH₂). A common mistake is not adding a sufficient excess of base—at least one equivalent is needed for neutralization, plus the amount required for the reaction itself. Non-nucleophilic organic bases like DIPEA or triethylamine are typically used.
Q3: My desired reaction is N-alkylation with a simple alkyl halide, but it's not working. What should I do?
Direct N-alkylation via an Sₙ2 reaction is often difficult due to the steric hindrance impeding the approach to the alkyl halide's σ* orbital. If this reaction fails, reductive amination is an excellent alternative. This two-step, one-pot process involves first forming an imine by condensing the amine with an aldehyde or ketone, followed by reduction with a hydride reagent (e.g., NaBH₄, NaBH(OAc)₃). This pathway is often less sensitive to steric bulk than a direct Sₙ2 displacement.[9]
Reductive Amination Workflow
Caption: General workflow for reductive amination.
Q4: Which analytical techniques are best for monitoring these challenging reactions?
Given the potential for low conversion rates, reliable reaction monitoring is critical.
-
Thin-Layer Chromatography (TLC): Useful for a quick qualitative check, but co-elution of starting material and product can be an issue. Use a combination of polar and non-polar solvent systems to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method. It provides unambiguous confirmation of product formation (via mass) and allows for accurate quantification of starting material consumption and product generation, even at low concentrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of an aliquot from the reaction mixture can be used to monitor the disappearance of starting material signals and the appearance of new product peaks, providing a clear picture of the reaction's progress.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
- 3. chimia.ch [chimia.ch]
- 4. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Purification challenges of polar derivatives of 1-(Pyrimidin-2-yl)ethanamine hydrochloride
<Technical Support Center: Purification of Polar 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Derivatives
Welcome to the technical support center for the purification of polar derivatives of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex challenges associated with purifying these highly polar, basic compounds. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
Introduction: The Challenge of Polar Basic Amines
Derivatives of 1-(Pyrimidin-2-yl)ethanamine are characterized by a basic amine group and a polar pyrimidine ring system. When further substituted with polar functional groups (e.g., hydroxyls, amides, carboxylic acids), these molecules become exceptionally hydrophilic. This high polarity presents significant purification challenges:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Highly polar compounds have minimal interaction with non-polar stationary phases like C18, often eluting in the solvent front.[1][2]
-
Strong Interaction in Normal-Phase (NP) Chromatography: The basic amine can interact strongly and irreversibly with acidic silanol groups on standard silica gel, leading to poor recovery and severe peak tailing.[2][3]
-
Complex Solubility Profiles: The hydrochloride salt form may have good aqueous solubility but poor solubility in the high-organic solvents required for certain chromatographic modes.
This guide provides systematic strategies to overcome these obstacles using techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and optimized Reversed-Phase (RP) methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and directs you to the appropriate in-depth guide.
Q1: My polar amine derivative shows no retention on my C18 column, eluting immediately after the injection void. What should I do? A1: This is a classic sign that your compound is too polar for standard reversed-phase conditions. The non-polar C18 stationary phase cannot adequately retain the highly hydrophilic analyte.[1][2]
-
Immediate Action: First, try a "highly aqueous" RP method using a specialized aqueous-stable C18 column (see Troubleshooting Guide 1).[4]
-
Next Step: If retention is still insufficient, your compound is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar analytes.[2][5][6] Proceed to Troubleshooting Guide 2: HILIC Method Development .
Q2: I'm seeing severe peak tailing for my compound in RP-HPLC. What is the primary cause and how can I fix it? A2: Peak tailing for basic compounds like your pyrimidine ethanamine derivative is most often caused by secondary ionic interactions between the protonated amine and acidic residual silanol groups on the silica surface of the column packing.[3][7][8]
-
Primary Solution: Operate at a low mobile phase pH (e.g., 2.5-3.5) using an acidic additive like formic acid or trifluoroacetic acid (TFA).[7][8][9] This protonates the silanol groups, minimizing their interaction with your positively charged analyte. See Troubleshooting Guide 1, Protocol 1.2 for a detailed protocol.
-
Column Choice: Use a high-purity, end-capped column specifically designed for basic compounds to reduce the number of available silanol sites.[3]
Q3: Should I use Formic Acid (FA) or Trifluoroacetic Acid (TFA) as a mobile phase modifier? A3: The choice depends on your downstream application.
-
For Mass Spectrometry (MS) Detection: Always prefer Formic Acid (0.1%) . FA is volatile and provides good protonation for positive-mode ESI-MS without causing significant signal suppression.[10]
-
For UV Detection Only: TFA (0.05-0.1%) can be a superior choice for improving peak shape. As a strong ion-pairing agent, it is highly effective at masking silanol interactions and reducing peak tailing.[11] However, TFA is a known ion-suppressing agent in MS and can be very difficult to remove from the chromatography system.
Q4: My compound is ionic and polar. Is there a single column that can handle both properties? A4: Yes. Mixed-Mode Chromatography (MMC) is an excellent choice. These columns have stationary phases that combine reversed-phase (hydrophobic) and ion-exchange (ionic) properties.[12][13][14] This dual functionality allows for tunable selectivity, enabling the retention and separation of compounds that are challenging for RP or HILIC alone.[12][13] See Troubleshooting Guide 3: Mixed-Mode Chromatography .
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Reversed-Phase (RP) Chromatography
While challenging, RP-HPLC can be adapted for moderately polar amines with the right column and mobile phase.
Standard C18 columns can suffer from "phase collapse" in the highly aqueous mobile phases needed for polar compounds, leading to a loss of retention.[4]
Step-by-Step Methodology:
-
Select an Aqueous-Stable Column: Choose a column specifically designed for high-aqueous conditions, such as a polar-endcapped C18 or a polar-embedded phase (e.g., Waters ACQUITY BEH C18, Phenomenex Luna Omega Polar C18).[15][16] These columns resist phase collapse.[4]
-
Start with High Aqueous Mobile Phase: Begin with a mobile phase of 95-98% aqueous buffer (e.g., Water with 0.1% Formic Acid) and 2-5% organic (Acetonitrile or Methanol).
-
Run a Shallow Gradient: Employ a very slow, shallow gradient (e.g., 2% to 30% organic over 20-30 minutes) to resolve compounds with subtle differences in polarity.
-
Evaluate Retention: If retention is still below 2 column volumes, the compound is likely too polar for RP, and you should proceed to HILIC (Guide 2).
This workflow provides a logical sequence for diagnosing and solving peak tailing.
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier technique for purifying very polar molecules. It utilizes a polar stationary phase (like silica or amide) and a high-organic mobile phase. Separation is achieved by partitioning the analyte into and out of a water-enriched layer on the surface of the stationary phase.[2]
The single most common cause of failure in HILIC is a mismatch between the sample solvent and the mobile phase.[17][18] Injecting a sample dissolved in a strong, aqueous solvent (like pure water or DMSO) into a high-organic HILIC mobile phase will cause severe peak distortion and poor retention.[17][19][20]
Step-by-Step Protocol for HILIC Method Development:
-
Column Selection: Start with an amide- or silica-based HILIC column. Amide phases are often robust and versatile for polar basic compounds.[2]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 90:10 Water:Acetonitrile with 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. The buffer is critical for reproducible retention.[6]
-
Mobile Phase B (Organic): 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.
-
-
Sample Preparation (Crucial Step):
-
Gradient and Equilibration:
-
Start at 95% B (organic) and run a gradient to 60% B over 15-20 minutes.
-
Equilibrate the column for at least 10-15 column volumes at the initial conditions before the first injection. HILIC equilibration is much slower than RP.
-
-
Optimization: Adjust the gradient slope and buffer concentration to fine-tune selectivity.
Guide 3: Advanced Strategies - Mixed-Mode & Ion-Exchange Chromatography
For compounds with both high polarity and a strong ionic character, advanced techniques may be necessary.
-
Mixed-Mode Chromatography (MMC): As mentioned in the FAQs, MMC columns utilize both RP and ion-exchange retention mechanisms.[13][21] This is particularly powerful for separating a target API from its counter-ion or other ionic impurities in a single run, which is not possible with RP or HILIC alone.[12] Selectivity can be tuned by adjusting mobile phase pH, buffer concentration, and organic content.[12][13]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[22] Since 1-(Pyrimidin-2-yl)ethanamine derivatives are basic, they will be positively charged at low pH and can be retained on a cation-exchange column .[22][23] Elution is typically achieved by increasing the salt concentration (ionic strength) or changing the pH of the mobile phase.[24] This technique is highly effective for separating compounds with different charge states.[25]
Data Summary: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Weakness |
| Reversed-Phase (RP) | Non-polar (C18) | High Aqueous -> High Organic | Moderately polar bases; high-throughput | Poor retention for very polar compounds[2] |
| HILIC | Polar (Silica, Amide) | High Organic -> High Aqueous | Very polar neutral and ionic compounds[1][6][26] | Sensitive to sample solvent; slower equilibration[17][18] |
| Mixed-Mode (MMC) | C18 + Ion-Exchanger | Aqueous/Organic + Buffer | Complex mixtures of polar, non-polar, and ionic species[12][13] | Method development can be more complex |
| Ion-Exchange (IEX) | Charged (e.g., Sulfonic) | Aqueous Buffer | Separating compounds based on charge state[22][25] | Not effective for neutral impurities |
Guide 4: Non-Chromatographic Purification - Crystallization
When chromatographic methods are challenging or when a specific solid form is required, crystallization of the hydrochloride salt is a powerful alternative.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: The goal is to find a solvent system where the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.
-
Good "solvents" are often polar protic solvents like ethanol, methanol, or isopropanol.
-
Good "anti-solvents" are more non-polar solvents like ethyl acetate, acetone, or methyl tert-butyl ether (MTBE).
-
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of the hot "solvent".
-
Induce Crystallization:
-
Method A (Cooling): Slowly cool the solution to room temperature, then to 0-4 °C to allow crystals to form.
-
Method B (Anti-solvent): While stirring the solution at room temperature, slowly add the "anti-solvent" until the solution becomes persistently cloudy. Add a small amount of "solvent" to redissolve, then allow to stand.
-
-
Isolation: Collect the formed crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
The formation of hydrochloride salts is a standard industry practice to improve the crystallinity and handling properties of amine-containing APIs.[27][28][29][30]
References
- 1. biotage.com [biotage.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. labex.hu [labex.hu]
- 5. teledynelabs.com [teledynelabs.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 12. 混合模式 HPLC 色谱柱 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. mdpi.com [mdpi.com]
- 15. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 16. waters.com [waters.com]
- 17. Sample Solvent in HILIC | Separation Science [sepscience.com]
- 18. A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. researchgate.net [researchgate.net]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 23. researchgate.net [researchgate.net]
- 24. shodexhplc.com [shodexhplc.com]
- 25. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. biotage.com [biotage.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]
- 29. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 30. m.youtube.com [m.youtube.com]
Validation & Comparative
A Tale of Two Amines: A Comparative Guide to 1-(Pyrimidin-2-yl)ethanamine Hydrochloride and 2-Aminopyrimidine in Kinase Inhibitor Synthesis
For the modern medicinal chemist, the pyrimidine ring is a cornerstone in the design of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows for effective competition at the enzyme's active site. Within the vast chemical space of pyrimidine-based building blocks, two primary amines stand out: the simple, foundational 2-aminopyrimidine and its chiral cousin, 1-(pyrimidin-2-yl)ethanamine. This guide provides an in-depth technical comparison of these two key starting materials, offering insights into their respective strengths and strategic applications in the synthesis of kinase inhibitors.
This analysis moves beyond a simple cataloging of features to explore the causal relationships behind synthetic choices, offering field-proven insights for researchers, scientists, and drug development professionals.
At a Glance: A Comparative Overview
| Feature | 2-Aminopyrimidine | 1-(Pyrimidin-2-yl)ethanamine Hydrochloride |
| Structure | Achiral, planar | Chiral, featuring an ethylamine side chain |
| Key Advantage | Simplicity, cost-effectiveness, well-established reactivity | Introduces a chiral center for 3D exploration of the ATP binding site |
| Primary Use | Core scaffold for a wide range of kinase inhibitors (e.g., Imatinib) | Generation of inhibitors with potentially improved potency and selectivity |
| Synthetic Handling | Generally good solubility in polar organic solvents | Hydrochloride salt form can influence solubility and require a neutralization step |
| Reactivity | Well-characterized in N-arylation reactions (e.g., Buchwald-Hartwig) | Similar reactivity at the amino group, but steric hindrance can play a role |
The Ubiquitous Scaffold: 2-Aminopyrimidine
2-Aminopyrimidine is a workhorse in the synthesis of kinase inhibitors, forming the backbone of numerous clinically successful drugs. Its prevalence is a testament to its synthetic versatility and its fundamental ability to engage in key hydrogen bonding interactions within the kinase hinge region.
Synthetic Utility and Key Reactions
The primary amino group of 2-aminopyrimidine is a versatile handle for introducing the diverse aryl and heteroaryl moieties that define the specificity and potency of a kinase inhibitor. The most common and powerful method for achieving this is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2]
This reaction allows for the formation of a C-N bond between the 2-amino group of the pyrimidine and an aryl halide, providing a convergent and highly modular approach to a vast library of potential inhibitors.
Case Study: The Synthesis of Imatinib
A quintessential example of the utility of 2-aminopyrimidine is in the synthesis of the Bcr-Abl tyrosine kinase inhibitor, Imatinib (Gleevec®). The core of Imatinib is a phenylaminopyrimidine scaffold, which is constructed via the condensation of a substituted aniline with a pyrimidine derivative, often prepared from 2-aminopyrimidine precursors.
The Element of Chirality: this compound
While 2-aminopyrimidine provides a flat, two-dimensional anchor in the kinase hinge region, 1-(pyrimidin-2-yl)ethanamine introduces a crucial third dimension. The chiral ethylamine side chain allows for the exploration of additional pockets and interactions within the ATP-binding site, a strategy that can lead to significant gains in both potency and selectivity.[3]
The Strategic Advantage of a Chiral Center
The introduction of a stereocenter allows for enantiomer-specific interactions with the chiral environment of the kinase active site. This can lead to:
-
Enhanced Potency: One enantiomer may adopt a more favorable binding conformation, leading to a significant increase in inhibitory activity compared to its counterpart or an achiral analogue.
-
Improved Selectivity: The specific three-dimensional arrangement of substituents can favor binding to the target kinase over other, structurally similar kinases, thereby reducing off-target effects.
-
Novel Intellectual Property: The use of a specific enantiomer can provide a clear path to novel chemical entities with distinct pharmacological profiles.
Synthetic Considerations
1-(Pyrimidin-2-yl)ethanamine is typically supplied as its hydrochloride salt to improve stability and handling.[4][5] This has two key implications for its use in synthesis:
-
Solubility: The hydrochloride salt generally exhibits good solubility in polar solvents.[6]
-
Basicity: The amine must be liberated from its salt form, typically by the addition of a suitable base, before it can participate in nucleophilic reactions such as the Buchwald-Hartwig amination.
The synthetic workflow for incorporating 1-(pyrimidin-2-yl)ethanamine is similar to that of 2-aminopyrimidine, with the added consideration of the stereocenter.
Experimental Protocols: A Practical Guide
General Protocol for Buchwald-Hartwig Amination of 2-Aminopyrimidine
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add 2-aminopyrimidine (1.0 eq.), the desired aryl halide (1.1 eq.), cesium carbonate (1.5 eq.), and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (0.02 eq.) and Xantphos (0.04 eq.)).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for the Coupling of this compound
-
Amine Liberation: In a reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF). Add a base (e.g., triethylamine, 1.2 eq.) and stir at room temperature for 30 minutes.
-
Coupling Reaction: To this mixture, add the aryl halide (1.1 eq.), a palladium catalyst, a ligand, and a stronger base for the coupling reaction (e.g., cesium carbonate).
-
Reaction and Workup: Follow steps 3-5 of the general Buchwald-Hartwig protocol.
Physicochemical Properties and Handling
| Property | 2-Aminopyrimidine | This compound |
| Molecular Weight | 95.11 g/mol | 159.62 g/mol [4] |
| Appearance | White to off-white crystalline solid[3] | Solid |
| Solubility | Moderately soluble in water and polar organic solvents like ethanol and methanol[3][6] | Data suggests solubility in polar solvents |
| Handling | Standard laboratory precautions | Handle as a hydrochloride salt; may be hygroscopic |
Conclusion: Choosing the Right Tool for the Job
The choice between 2-aminopyrimidine and this compound is a strategic one, driven by the specific goals of the drug discovery program.
-
2-Aminopyrimidine remains the go-to building block for constructing the core of a vast number of kinase inhibitors. Its simplicity, cost-effectiveness, and well-understood reactivity make it an ideal starting point for broad screening campaigns and for inhibitors where a planar hinge-binding motif is sufficient.
-
This compound offers a more nuanced approach, providing an entry point into the three-dimensional space of the ATP-binding pocket. The introduction of a chiral center is a powerful tool for optimizing potency and selectivity, and for developing second-generation inhibitors with improved pharmacological profiles.
Ultimately, a comprehensive understanding of the synthetic and medicinal chemistry of both of these valuable building blocks empowers researchers to make informed decisions in the rational design of the next generation of kinase inhibitors.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Reactivity of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride and Its Structural Analogs in Synthetic Chemistry
Introduction
1-(Pyrimidin-2-yl)ethanamine and its derivatives are foundational building blocks in medicinal chemistry, frequently incorporated into structures targeting a wide range of biological pathways. The primary amine serves as a crucial synthetic handle for constructing amides, sulfonamides, and other functionalities essential for structure-activity relationship (SAR) studies. However, the reactivity of this amine is profoundly influenced by the electronic properties of the attached pyrimidine ring.
This guide provides an in-depth comparison of the reactivity of 1-(Pyrimidin-2-yl)ethanamine hydrochloride with key structural analogs. We will explore the underlying electronic principles governing their nucleophilicity and present experimental data from a comparative acylation study. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to anticipate reactivity trends, select appropriate reaction conditions, and streamline the synthesis of pyrimidine-containing compound libraries.
The Influence of the Heterocyclic Core on Amine Nucleophilicity
The reactivity of the primary amine in these compounds is dictated by the availability of its lone pair of electrons to attack an electrophile. This availability is modulated by the electronic nature of the aromatic ring to which it is attached.
The pyrimidine ring, containing two nitrogen atoms at the 1- and 3-positions, is classified as a π-deficient heterocycle.[1] These electronegative nitrogen atoms exert a strong electron-withdrawing effect, which significantly reduces the electron density across the ring, particularly at the C2, C4, and C6 positions.[2] This π-deficiency deactivates the ring toward electrophilic substitution but also decreases the basicity and nucleophilicity of exocyclic amino groups.[1][3]
When the aminoethyl group is at the C2 position, it is flanked by both ring nitrogens, experiencing a maximal electron-withdrawing inductive effect. This effect reduces the electron density on the primary amine, thereby decreasing its nucleophilicity compared to analogs where the amine is further from the ring nitrogens or attached to a less electron-deficient ring system like pyridine. Consequently, we can hypothesize a reactivity order based on the electronic environment of the amine.
Comparative Reactivity Analysis: Experimental Design
To quantitatively compare the nucleophilicity of 1-(Pyrimidin-2-yl)ethanamine and its analogs, a competitive acylation experiment was designed. This method provides a direct measure of relative reactivity by allowing multiple nucleophiles to compete for a limited amount of an electrophile under identical conditions.
Analogs Selected for Comparison:
-
Compound A (Target): this compound
-
Compound B (Positional Isomer): 1-(Pyrimidin-4-yl)ethanamine
-
Compound C (Heterocycle Analog): 1-(Pyridin-2-yl)ethanamine[4]
-
Compound D (Benchmark): Benzylamine
This selection allows for the systematic evaluation of the electronic effects of (i) the pyrimidine ring versus a benzene ring, (ii) the pyrimidine ring versus a less π-deficient pyridine ring, and (iii) the substitution position on the pyrimidine ring (C2 vs. C4).
Experimental Workflow Rationale:
The workflow involves neutralizing the hydrochloride salts in situ to liberate the free amines, followed by the addition of a substoichiometric amount of an acylating agent. The reaction progress is monitored by HPLC to quantify the formation of the corresponding amide products. This approach provides a clear, quantitative ranking of nucleophilicity.
References
A Comparative Guide to the Biological Activity Screening of a 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Derivative Library
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As a privileged heterocyclic scaffold, it is integral to the structure of nucleobases like cytosine, thymine, and uracil, making it a fundamental component of all living matter.[3] This inherent biological relevance has driven extensive research, revealing that pyrimidine derivatives possess a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]
This guide focuses on a specific, promising subclass: derivatives of 1-(Pyrimidin-2-yl)ethanamine hydrochloride. The introduction of an ethanamine side chain at the 2-position of the pyrimidine ring provides a key functional group for further chemical modification, making it an excellent starting point for generating a diverse chemical library.[6] The objective of this document is to provide researchers and drug development professionals with a comprehensive, comparative framework for the systematic biological activity screening of such a library. We will move beyond simple protocols to explain the causality behind experimental choices, presenting a multi-pronged screening cascade designed to identify lead compounds with high therapeutic potential.
The Screening Cascade: A Strategy for Identifying Lead Compounds
A successful screening campaign does not test for a single activity but rather employs a strategic, multi-tiered approach. The goal is to efficiently triage a library of compounds, identifying those with potent and selective activity in key therapeutic areas while simultaneously flagging compounds with potential liabilities like broad-spectrum cytotoxicity. Our proposed workflow investigates three critical areas: antimicrobial, anticancer, and antioxidant activities, complemented by in silico analysis to rationalize biological findings and guide future optimization.
Caption: High-level workflow for screening a chemical library.
Antimicrobial Activity Screening
Rationale: The emergence of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the discovery of novel antimicrobial agents.[7] Pyrimidine derivatives have historically shown significant potential as antibacterial and antifungal compounds, making this a logical and vital starting point for screening.[3][5]
Primary Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] Its quantitative nature allows for direct comparison between derivatives.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate containing growth medium to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive controls (microbes in medium, no compound) and negative controls (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Comparative Data Presentation:
| Derivative ID | R-Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| PYE-001 | -H | 128 | >256 | >256 |
| PYE-002 | -Cl | 32 | 64 | 128 |
| PYE-003 | -OCH3 | 64 | 128 | 256 |
| PYE-004 | -NO2 | 8 | 16 | 32 |
| Ciprofloxacin | N/A | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
This table presents hypothetical data for illustrative purposes.
Anticancer Activity Screening
Rationale: The pyrimidine scaffold is a key component of several clinically successful anticancer drugs (e.g., 5-Fluorouracil, Gemcitabine). Its ability to interfere with nucleic acid synthesis and other cellular processes makes it a prime candidate for oncology drug discovery.[1][9] Screening against a panel of cancer cell lines is a crucial first step.[10]
Primary Screening Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It is a robust, high-throughput method for initial cytotoxicity screening.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549-lung, MCF-7-breast, HCT-116-colon) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) by plotting a dose-response curve.
Comparative Data Presentation:
| Derivative ID | R-Group | IC50 (µM) vs A549 (Lung) | IC50 (µM) vs MCF-7 (Breast) | IC50 (µM) vs HCT-116 (Colon) |
| PYE-001 | -H | >100 | >100 | >100 |
| PYE-002 | -Cl | 45.2 | 58.1 | 39.8 |
| PYE-003 | -OCH3 | 78.5 | 91.3 | 82.4 |
| PYE-004 | -NO2 | 9.7 | 12.5 | 7.6 |
| Doxorubicin | N/A | 0.8 | 0.5 | 1.1 |
This table presents hypothetical data for illustrative purposes.
Antioxidant Activity Screening
Rationale: Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Compounds that can scavenge free radicals are of significant therapeutic interest.
Primary Screening Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of compounds. DPPH is a stable free radical that shows a deep violet color; upon reduction by an antioxidant, its color fades.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare various concentrations of the test derivatives.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (concentration required to scavenge 50% of DPPH radicals) can also be determined.
Comparative Data Presentation:
| Derivative ID | R-Group | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| PYE-001 | -H | >200 | >200 |
| PYE-002 | -Cl | 112.4 | 98.7 |
| PYE-003 | -OCH3 | 75.1 | 62.5 |
| PYE-004 | -NO2 | 150.8 | 135.2 |
| Ascorbic Acid | N/A | 28.4 | 15.6 |
This table presents hypothetical data for illustrative purposes. An ABTS assay is often run in parallel for confirmation.[14][15]
Caption: Workflow from primary assays to comparative data analysis.
In Silico Analysis: Molecular Docking
Rationale: Computational methods like molecular docking can provide invaluable insights into the potential mechanism of action before extensive wet lab experiments are conducted.[16] By predicting how a ligand (our derivative) binds to the active site of a target protein, we can prioritize compounds and rationalize observed structure-activity relationships (SAR).[17][18] For example, compounds showing antibacterial activity could be docked against bacterial Dihydrofolate Reductase (DHFR), a known antimicrobial target.[19]
General Molecular Docking Workflow:
-
Protein Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[18]
-
Ligand Preparation: Generate 3D structures of the pyrimidine derivatives and optimize their geometry to find the lowest energy conformation.
-
Grid Generation: Define a "grid box" around the active site of the protein, specifying the search space for the docking algorithm.
-
Docking Simulation: Use software (e.g., AutoDock Vina) to systematically fit the ligands into the active site, exploring various conformations and orientations.[17]
-
Analysis: Score the resulting poses based on binding energy (kcal/mol), with more negative scores indicating a more favorable interaction. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Forward Look
This guide outlines a robust, multi-faceted strategy for the biological activity screening of a this compound derivative library. By employing a parallel screening approach across antimicrobial, anticancer, and antioxidant assays, researchers can efficiently build a comprehensive profile for each compound. The hypothetical data for derivative PYE-004 , featuring a nitro (-NO2) group, illustrates a potential "hit" with promising activity in both antimicrobial and anticancer screens, warranting its prioritization for secondary assays (e.g., Minimum Bactericidal Concentration, apoptosis studies) and mechanistic investigation through molecular docking. This integrated workflow of in vitro screening and in silico analysis provides a powerful engine for identifying novel lead compounds and accelerating the journey from chemical library to clinical candidate.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. remedypublications.com [remedypublications.com]
- 17. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride Analogs in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2][3] As a privileged structure, its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] This guide focuses on the structure-activity relationship (SAR) of analogs derived from 1-(pyrimidin-2-yl)ethanamine hydrochloride, a key building block for developing novel therapeutics. By systematically modifying this core structure, researchers can fine-tune the pharmacological profile of the resulting compounds to enhance potency, selectivity, and drug-like properties.
This guide provides an in-depth comparison of 1-(pyrimidin-2-yl)ethanamine analogs, supported by experimental data and detailed protocols. We will explore the synthetic strategies for generating these analogs, analyze how structural modifications influence their biological activity, and provide step-by-step methodologies for their evaluation.
Synthetic Strategies for 1-(Pyrimidin-2-yl)ethanamine Analogs
The synthesis of 1-(pyrimidin-2-yl)ethanamine analogs typically involves multi-step processes that allow for the introduction of diverse functional groups. A common approach begins with the construction of the pyrimidine core, followed by the elaboration of the ethanamine side chain. Key reactions in these synthetic pathways include nucleophilic substitution, reductive amination, and coupling reactions.[8][9][10] For instance, the amine group of the ethanamine moiety can be readily acylated or alkylated to introduce a variety of substituents.[9] The pyrimidine ring itself can be modified through substitution reactions, allowing for the exploration of different electronic and steric environments.[8]
A generalized workflow for the synthesis of these analogs is depicted below. This modular approach enables the creation of a library of compounds for SAR studies.
Caption: General synthetic workflow for 1-(pyrimidin-2-yl)ethanamine analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-(pyrimidin-2-yl)ethanamine analogs is highly dependent on the nature and position of substituents on both the pyrimidine ring and the ethanamine side chain.[7] SAR studies aim to elucidate these relationships to guide the design of more potent and selective compounds.[3] Below, we compare the fictional biological activities of several analogs to illustrate key SAR principles.
| Compound ID | R1 (on Pyrimidine Ring) | R2 (on Ethanamine Nitrogen) | Target Kinase IC50 (nM) |
| A-1 | -H | -H | 500 |
| A-2 | 4-Cl | -H | 250 |
| A-3 | 4-OCH3 | -H | 600 |
| A-4 | -H | -C(O)CH3 | 150 |
| A-5 | -H | -C(O)Ph | 80 |
| A-6 | 4-Cl | -C(O)Ph | 40 |
Analysis of SAR:
-
Substitution on the Pyrimidine Ring (R1): Introducing an electron-withdrawing group, such as chlorine at the 4-position (Compound A-2 ), enhances the inhibitory activity compared to the unsubstituted parent compound (A-1 ). Conversely, an electron-donating group like methoxy at the same position (Compound A-3 ) leads to a decrease in potency. This suggests that the electronic properties of the pyrimidine ring play a crucial role in target binding.
-
Substitution on the Ethanamine Nitrogen (R2): Acylation of the primary amine of the ethanamine side chain generally improves activity. A simple acetyl group (Compound A-4 ) increases potency, and a larger aromatic acyl group like benzoyl (Compound A-5 ) further enhances it. This indicates the presence of a hydrophobic pocket in the target's binding site that can accommodate the phenyl ring.
-
Combined Effects: The most potent compound in this series, A-6 , combines the favorable features of an electron-withdrawing group on the pyrimidine ring and a bulky hydrophobic group on the ethanamine nitrogen. This additive effect highlights the importance of optimizing multiple regions of the molecule to achieve high potency.
Experimental Protocols for Biological Evaluation
To establish the SAR of these analogs, robust and reproducible biological assays are essential. Here, we provide detailed protocols for two key assays: an in vitro kinase inhibition assay to determine target potency and a cytotoxicity assay to assess the effect on cell viability.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a luminescence-based assay to measure the inhibitory activity of the synthesized analogs against a target protein kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[11]
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Synthesized analogs (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[12]
-
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[13] It measures the metabolic activity of cells, which is an indicator of their health and proliferation. This assay is crucial for evaluating the potential anticancer activity of the synthesized analogs.[14][15]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Synthesized analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized analogs. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The 1-(pyrimidin-2-yl)ethanamine scaffold represents a versatile platform for the development of novel therapeutic agents. Through systematic SAR studies, researchers can identify key structural features that govern biological activity. The combination of rational drug design, efficient synthetic strategies, and robust biological evaluation, as outlined in this guide, is crucial for advancing compounds from this class into clinical development. The insights gained from such comparative analyses will continue to drive the discovery of new and effective medicines targeting a wide range of diseases.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scispace.com [scispace.com]
- 5. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 6. wjarr.com [wjarr.com]
- 7. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
A Head-to-Head Comparison of Catalysts for Cross-Coupling of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Introduction: The Synthetic Challenge and Opportunity of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyrimidine core is a cornerstone scaffold, integral to a vast array of therapeutic agents. The specific building block, 1-(pyrimidin-2-yl)ethanamine, offers a valuable entry point for generating diverse compound libraries due to its combination of a key heteroaromatic ring and a primary amine side chain. However, the very features that make it attractive also present significant synthetic hurdles in cross-coupling reactions.
The presence of multiple nitrogen atoms—two in the pyrimidine ring and one in the primary amine side chain—creates a high propensity for catalyst inhibition or deactivation through competitive coordination to the palladium center.[1] Furthermore, as this starting material is commonly supplied as a hydrochloride salt, careful selection of a base is required not only to facilitate the catalytic cycle but also to neutralize the salt in situ.
This guide provides a head-to-head comparison of leading catalyst systems for two key transformations involving 1-(pyrimidin-2-yl)ethanamine hydrochloride: C-N bond formation via Buchwald-Hartwig amination and C-C bond formation on the pyrimidine core via Suzuki-Miyaura coupling. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from relevant systems, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Part 1: C-N Cross-Coupling via Buchwald-Hartwig Amination
The most direct interpretation of "cross-coupling of 1-(pyrimidin-2-yl)ethanamine" is its use as the nucleophilic amine partner in a Buchwald-Hartwig amination. This reaction is a powerful method for forming C(aryl)-N bonds.[2][3] The success of this transformation is critically dependent on the choice of phosphine ligand, which must be sufficiently bulky and electron-rich to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4]
For primary amines like 1-(pyrimidin-2-yl)ethanamine, achieving selective mono-arylation without the formation of diarylated byproducts is a primary objective. This has led to the development of specialized ligands.
Catalytic Cycle: Buchwald-Hartwig Amination
The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired arylated amine and regenerate the Pd(0) catalyst.[5]
Caption: The Buchwald-Hartwig C-N coupling catalytic cycle.
Head-to-Head Catalyst Comparison for Primary Amine Arylation
The modern era of Buchwald-Hartwig amination is dominated by bulky, electron-rich dialkylbiaryl phosphine ligands.[6] Among these, BrettPhos and RuPhos are standout performers, yet they exhibit distinct substrate preferences.[7][8]
| Catalyst System | Preferred Substrate | Key Advantages | Typical Conditions |
| Pd/BrettPhos | Primary Amines | Excellent for selective monoarylation.[4] High activity for coupling with aryl mesylates and chlorides.[9] | Pd₂(dba)₃ or BrettPhos Palladacycle, NaOt-Bu or LHMDS, Toluene or Dioxane, 80-110 °C |
| Pd/RuPhos | Secondary Amines | Superior ligand for coupling secondary amines.[4] Effective for hindered substrates. | Pd₂(dba)₃ or RuPhos Palladacycle, NaOt-Bu or K₃PO₄, Toluene or Dioxane, 80-110 °C |
| Pd/Josiphos | Primary Amines | High turnover numbers and excellent functional group compatibility.[4][8] | Pd(OAc)₂, CyPF-tBu, NaOt-Bu, Toluene, 100 °C |
| Pd/Xantphos | General Use | Large bite angle favors active catalyst formation. Robust and versatile for various amines.[10][11] | Pd(OAc)₂, Xantphos, K₃PO₄ or Cs₂CO₃, Toluene or Dioxane, 100-110 °C |
Analysis: For the specific task of arylating 1-(pyrimidin-2-yl)ethanamine, a primary amine, the BrettPhos-based catalyst system is the superior choice . Its design inherently favors the selective monoarylation, minimizing the risk of forming the undesired diarylated product.[4] DFT studies have suggested that the steric and electronic properties of BrettPhos lead to a lower energy barrier for reactions involving primary amines compared to RuPhos.[9] While Josiphos ligands also show high efficacy for primary amines, BrettPhos has become a benchmark for this specific transformation.[4][8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed for the coupling of an aryl bromide with this compound using a BrettPhos-based catalyst.
Workflow Diagram:
Caption: Experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (2.8 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Causality: The use of a strong, non-nucleophilic base like NaOt-Bu is crucial for deprotonating the amine in situ. A slight excess is used to neutralize the hydrochloride salt and drive the catalytic cycle.[12] The reaction is highly sensitive to oxygen, necessitating the use of a glovebox or Schlenk techniques.
-
-
Reagent Addition: Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction Execution: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Self-Validation: Monitor the reaction progress by periodically taking aliquots (under an inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Part 2: C-C Cross-Coupling at the Pyrimidine Core via Suzuki-Miyaura
To further functionalize the scaffold, a researcher might perform a Suzuki-Miyaura coupling on a halogenated derivative, such as 4-chloro-2-(1-aminoethyl)pyrimidine. The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds.[13]
Catalytic Cycle: Suzuki-Miyaura Coupling
The cycle begins with the oxidative addition of the halo-pyrimidine to a Pd(0) complex. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to form the C-C bond and regenerate the catalyst.[14]
Caption: The Suzuki-Miyaura C-C coupling catalytic cycle.
Head-to-Head Catalyst Comparison for Heteroaryl Suzuki Coupling
The coupling of electron-deficient heteroaryl chlorides, like a chloropyrimidine, can be challenging. The choice of catalyst is critical to overcome the difficult oxidative addition step.
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, inexpensive, effective for aryl bromides/iodides. | K₂CO₃ or K₃PO₄, Dioxane/H₂O or Toluene/EtOH/H₂O, 80-100 °C |
| PdCl₂(dppf) | Bidentate Ferrocenylphosphine | High thermal stability, effective for a broad range of substrates including some chlorides. | K₂CO₃ or Cs₂CO₃, Dioxane/H₂O or DMF, 80-100 °C |
| Pd₂(dba)₃ / SPhos | Bulky Biarylphosphine | Highly active for electron-deficient and sterically hindered heteroaryl chlorides.[6] | K₃PO₄, Toluene/H₂O, 100 °C |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | Broad utility, often effective when other catalysts fail for challenging substrates.[6] | K₃PO₄, Dioxane or t-BuOH, 100 °C |
Analysis: While traditional catalysts like Pd(PPh₃)₄ can be effective, particularly with more reactive bromo- or iodopyrimidines, they often struggle with less reactive chloropyrimidines.[14] For a substrate like 4-chloro-2-(1-aminoethyl)pyrimidine, which is both an electron-deficient heteroaryl chloride and contains a potentially coordinating amine side chain, a more robust catalyst system is required. Catalyst systems based on bulky biarylphosphine ligands like SPhos or XPhos are demonstrably superior for these challenging couplings .[6] They accelerate both the oxidative addition of the aryl chloride and the final reductive elimination step, leading to higher yields and shorter reaction times.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of a 4-chloro-2-substituted pyrimidine with an arylboronic acid. The amine side chain is assumed to be protected (e.g., as a Boc-carbamate) to prevent side reactions, a common strategy in complex syntheses.
Step-by-Step Methodology:
-
Reagent Preparation: To a Schlenk tube, add the 4-chloro-2-(1-(Boc-amino)ethyl)pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., SPhos, 0.08 mmol, 4 mol%).
-
Causality: The use of a pre-catalyst or generating the active Pd(0) species in situ from a stable precursor like Pd₂(dba)₃ with a specific ligand provides more consistent results than using air-sensitive Pd(0) sources directly.
-
-
Solvent Addition and Reaction: Add a degassed solvent mixture, such as toluene/water (5:1, 5 mL). Seal the tube and heat in an oil bath at 100 °C for 12-24 hours.
-
Self-Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting halide.
-
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography. The Boc protecting group can then be removed under standard acidic conditions if desired.
Summary and Recommendations
The successful cross-coupling of this compound or its derivatives hinges on selecting a catalyst system tailored to the specific transformation and the inherent challenges of the substrate.
| Transformation | Recommended Catalyst System | Rationale |
| C-N Coupling (Buchwald-Hartwig) | Pd / BrettPhos | Specifically designed for the selective monoarylation of primary amines, minimizing side products.[4] High activity for challenging (hetero)aryl electrophiles. |
| C-C Coupling (Suzuki-Miyaura) | Pd / SPhos or XPhos | Bulky biarylphosphine ligands are essential for activating electron-deficient heteroaryl chlorides and overcoming potential catalyst inhibition.[6] |
By understanding the mechanistic principles and leveraging modern, highly active catalyst systems, researchers can effectively and reliably functionalize this valuable pyrimidine building block, accelerating the discovery of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the synthesis of novel therapeutic agents, the starting scaffold of 1-(Pyrimidin-2-yl)ethanamine hydrochloride offers a rich foundation for generating diverse molecular architectures.[1][2] The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous approved drugs, while the chiral ethanamine side chain provides a key vector for structural modification.[3][4] However, the synthesis of derivatives from this precursor—whether through acylation, alkylation, or more complex cyclization reactions—can lead to unexpected isomers, tautomers, or rearranged products.[1][5] Therefore, rigorous and unambiguous structural validation is not merely a procedural step but the bedrock of reliable drug development. An erroneous structural assignment can invalidate all subsequent biological, toxicological, and pharmacokinetic data, leading to significant loss of time and resources.
This guide provides a comparative analysis of the primary analytical techniques used to validate the structures of novel pyrimidine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols but the underlying scientific rationale for employing an integrated, multi-technique approach to achieve unequivocal structural confirmation. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing the field-proven insights necessary to build a self-validating analytical workflow.
The Integrated Workflow for Structural Elucidation
The confirmation of a novel chemical structure is rarely achieved with a single technique. Instead, it relies on the convergence of data from orthogonal methods. Each technique provides a different piece of the puzzle, and their collective agreement builds a high-confidence structural assignment.
Caption: An integrated workflow for novel compound structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[6][7] It provides detailed information about the chemical environment, connectivity, and relative orientation of atoms, primarily ¹H and ¹³C. For nitrogen-rich heterocycles like pyrimidine derivatives, NMR is indispensable for mapping the molecular framework.[8][9]
Expertise in Action: Why NMR is the First Step
After synthesis and purification, NMR is the initial and most information-rich analysis performed. It confirms the presence of expected functional groups and provides the first glimpse of the carbon-hydrogen backbone. For pyrimidine derivatives, key diagnostic signals in the ¹H NMR spectrum include the aromatic protons of the pyrimidine ring (typically δ 8.5-9.3 ppm) and the protons on the ethanamine side chain.[10] The ¹³C NMR spectrum complements this by identifying each unique carbon atom, including quaternary carbons that are invisible in the ¹H spectrum.[6]
Advanced NMR for Complex Structures
While 1D NMR is fundamental, complex derivatives often exhibit overlapping signals or ambiguous assignments that necessitate 2D NMR experiments.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks, such as the entirety of the ethanamine side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This is crucial for definitively assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over 2-3 bonds. This is the most powerful tool for piecing together the molecular skeleton, as it connects distinct spin systems. For example, an HMBC correlation from the side-chain α-proton to the C2 carbon of the pyrimidine ring confirms the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into 3D structure and stereochemistry, such as the relative orientation of substituents.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Causality: Using a sufficient quantity ensures a good signal-to-noise ratio, especially for less sensitive experiments like ¹³C or 2D NMR.[7]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Causality: DMSO-d₆ is often preferred for pyrimidine derivatives containing amine or amide groups, as it allows for the observation of exchangeable N-H protons. Chloroform-d is a good general-purpose solvent for less polar compounds.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and confirm general structural features.
-
Acquire a 1D ¹³C{¹H} spectrum. DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[6]
-
Based on the complexity of the 1D spectra, acquire 2D experiments (COSY, HSQC, HMBC) as needed to resolve ambiguities and confirm connectivity.
-
Trustworthiness: The combination of these experiments provides a self-validating dataset. An assignment is considered trustworthy only when it is supported by correlations across multiple, independent 2D experiments.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[11] In drug discovery, high-resolution mass spectrometry (HRMS) is critical, as it can determine the molecular weight with enough accuracy to predict the elemental formula.[12][13]
Expertise in Action: Why HRMS is Non-Negotiable
For a novel compound, confirming the molecular formula is a crucial validation gate. It provides a direct check against the expected product of the chemical reaction. Electrospray ionization (ESI) is the most common ionization technique for pyrimidine derivatives due to their polarity and ability to be protonated.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%).
-
Causality: Formic acid aids in the protonation of the analyte (e.g., the basic nitrogen atoms of the pyrimidine ring or the amine side chain), promoting the formation of [M+H]⁺ ions required for ESI-MS analysis.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.[14]
-
Acquire data in positive ion mode using a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Trustworthiness: The instrument is calibrated using a known standard immediately before the analysis. The measured mass should be within 5 ppm of the calculated mass for the proposed elemental formula. This high accuracy provides strong confidence in the molecular formula assignment.[12]
-
Single-Crystal X-ray Crystallography: The Unambiguous Answer
While NMR and MS can build a strong hypothesis for a structure, single-crystal X-ray crystallography provides the definitive, unambiguous proof.[15][16] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, this technique generates a three-dimensional map of electron density, revealing the precise location of every atom in space.[17]
Expertise in Action: When to Pursue Crystallography
X-ray crystallography is the gold standard for:
-
Absolute Structural Confirmation: It resolves any ambiguities that may remain after NMR and MS analysis.
-
Stereochemistry Determination: For chiral compounds like derivatives of 1-(pyrimidin-2-yl)ethanamine, it can determine the absolute configuration (R/S) of stereocenters without the need for chiral standards.[18][19]
-
Tautomer and Isomer Identification: It can distinguish between closely related isomers or tautomeric forms that may be difficult to differentiate by NMR alone.
The primary challenge is obtaining a high-quality single crystal, which can be a difficult and time-consuming process.
Experimental Protocol: Growing Diffraction-Quality Crystals
-
Material Purity: The compound must be of very high purity (>98%). Impurities can inhibit crystal growth.
-
Solvent Screening:
-
Dissolve a small amount of the compound in a variety of solvents to find one in which it is sparingly soluble.
-
Causality: Crystallization requires a slow decrease in solubility to allow molecules to organize into a well-ordered lattice.
-
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a "non-solvent" (a solvent in which the compound is insoluble). The vapor of the non-solvent slowly diffuses into the compound's solution, reducing solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them and mount them on the diffractometer for analysis.
Comparison of Analytical Techniques
The selection of analytical methods should be guided by the specific information required at each stage of the research. The following table compares the primary validation techniques.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography | Elemental Analysis |
| Information Provided | 2D structure, connectivity, chemical environment, relative stereochemistry | Molecular weight, elemental formula (HRMS), structural fragments | Absolute 3D structure, bond lengths/angles, absolute stereochemistry, crystal packing | Percent composition of C, H, N, S |
| Sample Requirement | 5-10 mg, non-destructive | < 1 mg, destructive | Single crystal (<1 mm), non-destructive | 1-2 mg, destructive |
| Analysis Time | 1-24 hours (depending on experiments) | < 30 minutes | 4-12 hours (data collection) | < 1 hour |
| Key Strength | Unparalleled detail on the C-H framework in solution.[8] | High sensitivity and accuracy for molecular formula determination.[20] | Provides the definitive, unambiguous 3D structure.[15][17] | Confirms bulk sample purity and elemental composition.[21] |
| Key Limitation | Can be ambiguous for complex isomers or tautomers; no absolute stereochemistry. | Provides little connectivity information; isomers often indistinguishable. | Requires a high-quality single crystal, which can be difficult to obtain.[18] | Provides no structural information beyond the elemental ratio. |
| Typical Use Case | Primary structural elucidation of all new compounds. | Routine confirmation of reaction success and molecular formula. | Final, absolute proof of structure, especially for chiral compounds or publications. | Final purity check before biological testing. |
Conclusion: A Triad of Trust for Structural Validation
The structural validation of novel compounds synthesized from this compound demands a rigorous, multi-faceted analytical strategy. No single technique is sufficient. The process begins with Mass Spectrometry to confirm the molecular formula, acting as the initial gatekeeper. This is followed by a comprehensive investigation using NMR Spectroscopy , which maps the molecular skeleton and establishes atomic connectivity. Finally, for ultimate certainty, particularly when dealing with stereochemistry or complex isomers, Single-Crystal X-ray Crystallography provides the final, irrefutable evidence of the three-dimensional structure. By integrating the complementary data from this triad of techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug discovery and development.
Caption: The complementary relationship between key validation techniques.
References
- 1. Buy 2-(Pyrimidin-2-yl)ethanamine hydrochloride | 1198118-04-5 [smolecule.com]
- 2. This compound | C6H10ClN3 | CID 86346379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 12. krssltd.com [krssltd.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. rigaku.com [rigaku.com]
- 16. excillum.com [excillum.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys [mdpi.com]
Navigating the Preclinical Gauntlet: A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-(Pyrimidin-2-yl)ethanamine Hydrochloride and Analogs for Anticancer Potential
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, giving rise to a multitude of clinically impactful therapeutics.[1][2] This guide provides a comprehensive framework for the preclinical evaluation of a novel investigational compound, 1-(Pyrimidin-2-yl)ethanamine hydrochloride (termed here as PYR-1 ), benchmarked against structurally related alternatives. Our focus is to delineate a rigorous, scientifically-grounded pathway from initial cell-based screening to preliminary in vivo efficacy and safety assessment, tailored for researchers in oncology drug development.
The strategic selection of comparator compounds is critical for contextualizing the performance of a new chemical entity. For this guide, we have selected two hypothetical alternatives to PYR-1 :
-
Alternative A (PYR-A): A derivative with a substitution on the pyrimidine ring, designed to potentially enhance target engagement.
-
Alternative B (PYR-B): A bioisostere, where the pyrimidine core is replaced with a structurally similar heterocycle to explore alternative pharmacophore interactions.
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, ensuring a robust and reproducible evaluation cascade.
Section 1: In Vitro Characterization: From Cytotoxicity to Mechanistic Insights
The initial phase of our investigation focuses on characterizing the cellular effects of PYR-1 and its comparators. This stage is designed to establish a foundational understanding of their cytotoxic potential and to generate early mechanistic hypotheses.
Cellular Viability Assessment: The Gateway to Efficacy
The primary objective is to determine the concentration-dependent cytotoxic effects of the compounds across a panel of cancer cell lines. The MTT assay, a reliable and widely adopted colorimetric method, is employed for this purpose.[3]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PYR-1 , PYR-A , and PYR-B in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound solutions to the respective wells and incubate for 72 hours.
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Comparative Cytotoxicity (IC50, µM) of PYR-1 and Alternatives
| Compound | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) |
| PYR-1 | 12.5 | 8.2 | 15.1 |
| PYR-A | 5.8 | 3.1 | 7.9 |
| PYR-B | 25.3 | 19.8 | 30.5 |
Delving Deeper: Apoptosis Induction and Cell Cycle Analysis
To understand the mechanism of cell death, we will assess the ability of the compounds to induce apoptosis and perturb the cell cycle. Flow cytometry is a powerful tool for these analyses.
Experimental Protocol: Apoptosis and Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24, 48, and 72 hours.
-
For Apoptosis (Annexin V/PI Staining): Harvest and wash the cells. Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Harvest and fix the cells in ice-cold 70% ethanol. Wash and resuspend in a solution containing RNase A and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle, determine the percentage of cells in the G0/G1, S, and G2/M phases.
Table 2: Apoptosis Induction and Cell Cycle Arrest in A549 Cells (at IC50, 48h)
| Compound | Apoptotic Cells (%) | G2/M Arrest (%) |
| PYR-1 | 35.2 | 45.1 |
| PYR-A | 55.8 | 68.3 |
| PYR-B | 15.1 | 20.5 |
Hypothetical Signaling Pathway Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the Akt signaling pathway by PYR-A.
Section 2: In Vivo Validation: From Pharmacokinetics to Efficacy
Promising candidates from in vitro studies must be evaluated in living organisms to assess their pharmacokinetic properties, safety, and anti-tumor efficacy.[4]
Experimental Workflow for In Vivo Studies
The transition from in vitro to in vivo testing requires a structured approach to maximize data quality and ensure ethical animal use.
Caption: Workflow for in vivo evaluation of pyrimidine derivatives.
Murine Xenograft Model for Efficacy Assessment
To evaluate the anti-tumor activity of PYR-1 and its comparators, a subcutaneous xenograft model using human cancer cells in immunodeficient mice is a standard and effective approach.
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group): Vehicle control, PYR-1 (e.g., 20 mg/kg), PYR-A (e.g., 10 mg/kg), and PYR-B (e.g., 40 mg/kg).
-
Dosing: Administer the compounds daily via intraperitoneal injection or oral gavage for 21 days.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
Table 3: Comparative In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 1500 ± 150 | - | +2.5 |
| PYR-1 | 20 | 825 ± 110 | 45 | -1.8 |
| PYR-A | 10 | 450 ± 95 | 70 | -3.5 |
| PYR-B | 40 | 1125 ± 130 | 25 | -0.5 |
Section 3: Synthesis and Discussion
The presented data, although hypothetical, illustrates a logical progression in the preclinical evaluation of novel pyrimidine-based compounds. The in vitro results suggest that PYR-A possesses superior cytotoxic and pro-apoptotic activity compared to PYR-1 and PYR-B . This enhanced in vitro potency translates to a more robust anti-tumor response in the in vivo xenograft model, where PYR-A achieved significant tumor growth inhibition at a lower dose.
The causality behind these observations may lie in the structural modifications of PYR-A , leading to improved target engagement and downstream pathway inhibition, as depicted in our hypothetical signaling diagram. The comparatively weaker performance of PYR-B underscores the importance of the pyrimidine core for the biological activity of this chemical series.
This guide provides a foundational blueprint for the systematic evaluation of novel drug candidates. Each experimental step is designed to be self-validating, with in vivo outcomes corroborating in vitro findings. By adhering to such a rigorous and logically structured approach, researchers can confidently identify and advance the most promising compounds toward further development.
References
Benchmarking the efficacy of 1-(Pyrimidin-2-yl)ethanamine hydrochloride-based inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the efficacy of a prominent class of pyrimidine-based inhibitors: the FDA-approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors. Drawing upon extensive preclinical and clinical data, we will dissect the performance of Palbociclib, Ribociclib, and Abemaciclib, offering insights into their biochemical potency, cellular activity, and clinical utility. This guide is designed to be a practical resource, complete with detailed experimental protocols and visual aids to facilitate a comprehensive understanding of these targeted therapies.
The Significance of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its nitrogen-containing heterocyclic structure serves as an excellent bioisostere for the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of kinases. This fundamental interaction is the cornerstone of the inhibitory activity of many targeted cancer therapies. The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The success of pyrimidine-based drugs, such as the CDK4/6 inhibitors discussed herein, underscores the power of this chemical motif in the design of effective and specific kinase inhibitors.
Mechanism of Action: Targeting the CDK4/6-Rb Axis
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The transition from the G1 (Gap 1) phase to the S (Synthesis) phase is a critical checkpoint controlled by the activity of CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and cell cycle progression.[1][2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the CDK4/6-Rb pathway is hyperactivated, driving uncontrolled cell division.[3]
Palbociclib, Ribociclib, and Abemaciclib are all orally bioavailable small molecule inhibitors that selectively target the ATP-binding pocket of CDK4 and CDK6. By inhibiting these kinases, they prevent the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to a G1 cell cycle arrest and a halt in tumor cell proliferation.[1][4][5]
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. hps.com.au [hps.com.au]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head‐to‐head comparison of palbociclib and ribociclib in first‐line treatment of HR‐positive/HER2‐negative metastatic breast cancer with real‐world data from the OPAL registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Selectivity Landscape: A Comparative Guide to Kinase Inhibitors Derived from 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a significant challenge remains: achieving target selectivity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, many inhibitors exhibit cross-reactivity, leading to off-target effects and potential toxicity.[1][2]
This guide provides a comprehensive cross-reactivity profiling of a promising class of kinase inhibitors derived from the 1-(pyrimidin-2-yl)ethanamine hydrochloride scaffold. The pyrimidine core is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors, offering a robust starting point for developing potent and selective agents.[3][4][5][6] We will delve into the experimental methodologies for assessing inhibitor selectivity, present comparative data against other pyrimidine-based inhibitors, and provide detailed protocols to empower researchers in their drug discovery endeavors.
The Significance of the Pyrimidine Scaffold
The pyrimidine scaffold serves as a versatile foundation for kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of the endogenous ligand, ATP.[4][7] The this compound backbone provides a key anchor point, with modifications to the scaffold allowing for the exploration of chemical space to enhance both potency and selectivity. By strategically modifying substituents, medicinal chemists can fine-tune the inhibitor's interactions with the kinase active site, thereby minimizing off-target binding.[3][6]
Visualizing a Key Kinase Signaling Pathway: The MAPK/ERK Cascade
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways they regulate. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical cascade involved in cell proliferation, differentiation, and survival, and its aberrant activation is a common feature in cancer.[8] The diagram below illustrates this pathway, highlighting potential points of intervention for kinase inhibitors.
Caption: The MAPK/ERK signaling pathway and points of intervention.
Comparative Cross-Reactivity Profiling
A critical aspect of kinase inhibitor characterization is understanding its selectivity profile across the human kinome. This is often achieved through large-scale screening assays that measure the binding affinity or inhibitory activity of a compound against a panel of hundreds of kinases.[9] While specific kinome-wide data for inhibitors derived directly from this compound is not extensively available in the public domain, we can draw comparisons with well-characterized pyrimidine-based inhibitors to illustrate the principles of selectivity.[1][10]
Below is a comparative table summarizing the selectivity of two hypothetical inhibitors derived from the 1-(pyrimidin-2-yl)ethanamine scaffold (PYR-INH-A and PYR-INH-B) against a panel of representative kinases, alongside two established pyrimidine-based drugs, Dasatinib and Erlotinib. The data is presented as the dissociation constant (Kd), where a lower value indicates a stronger binding affinity.
| Kinase Target | PYR-INH-A (Kd, nM) | PYR-INH-B (Kd, nM) | Dasatinib (Kd, nM) | Erlotinib (Kd, nM) | Kinase Family |
| Primary Target | |||||
| ABL1 | 5 | >1000 | 0.5 | >10000 | Tyrosine Kinase |
| EGFR | >5000 | 10 | 1000 | 1 | Tyrosine Kinase |
| Off-Targets | |||||
| SRC | 50 | 500 | 2 | 5000 | Tyrosine Kinase |
| LCK | 75 | 800 | 1 | >10000 | Tyrosine Kinase |
| FLT3 | 200 | 150 | 25 | 1000 | Tyrosine Kinase |
| AXL | 1500 | 80 | >1000 | 500 | Tyrosine Kinase |
| Aurora A | >10000 | 5000 | 500 | >10000 | Serine/Threonine Kinase |
| CDK2 | >10000 | >10000 | 2000 | >10000 | Serine/Threonine Kinase |
This data is illustrative and compiled for comparative purposes.
From this hypothetical data, we can infer that PYR-INH-A is a potent ABL1 inhibitor with some off-target activity against other SRC family kinases, similar to Dasatinib, though less potent.[9] Conversely, PYR-INH-B demonstrates high selectivity for EGFR, with some cross-reactivity against AXL.[9] This highlights how modifications to the pyrimidine scaffold can significantly alter the selectivity profile.
Methodologies for Cross-Reactivity Profiling
Accurate and robust experimental design is fundamental to determining the selectivity of kinase inhibitors. The following sections detail the key methodologies employed in generating the data presented above.
Experimental Workflow for Kinome-Wide Profiling
The diagram below outlines a generalized workflow for assessing the cross-reactivity of a kinase inhibitor using a competitive binding assay format, such as KINOMEscan™.
Caption: A generalized workflow for in vitro kinase profiling.
Detailed Experimental Protocols
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To measure the IC50 of a compound against a target kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Specific peptide substrate (often biotinylated)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound stock solution (e.g., in DMSO)
-
Detection reagents (e.g., terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET)
-
384-well microplate
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a concentration gradient. Then, dilute further in kinase buffer.
-
Reaction Mixture Preparation: In each well of the microplate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction by adding a solution containing EDTA and the detection reagents.
-
Signal Measurement: After another incubation period, measure the fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To confirm the intracellular binding of a kinase inhibitor to its target.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (e.g., DMSO) for a specific duration.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thawing or with lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Interpreting the Data: From Profiling to Insights
The cross-reactivity data generated from these assays provides invaluable insights for drug development. A highly selective inhibitor may offer a better safety profile, while a multi-targeted inhibitor could be beneficial for treating complex diseases driven by multiple signaling pathways.[1] Phosphoproteomics can further elucidate the downstream effects of kinase inhibition, providing a functional readout of the inhibitor's activity in a cellular context.[11][12][13][14][15] By analyzing changes in the phosphorylation status of downstream substrates, researchers can confirm the on-target effects of the inhibitor and identify potential off-target signaling alterations.[12][13][14]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Achieving a desirable selectivity profile is a key challenge that requires a deep understanding of the structure-activity relationship and the implementation of robust cross-reactivity profiling strategies. The methodologies and comparative data presented in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the complex landscape of kinase inhibitor development and to design next-generation therapeutics with improved efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 14. Ultradeep Phosphoproteomics for Assessing Protein Kinase Inhibitor Selectivity on a Proteome Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphoproteomics-Based Profiling of Kinase Activities in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(Pyrimidin-2-yl)ethanamine hydrochloride
A Researcher's Guide to Safely Handling 1-(Pyrimidin-2-yl)ethanamine Hydrochloride
Welcome, researchers and innovators. In the fast-paced world of drug development, our progress is fundamentally tethered to the safe and effective handling of novel chemical entities. This guide provides essential, experience-driven protocols for managing this compound in a laboratory setting. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] The signal word for this compound is "Warning".[1]
These classifications are not mere labels; they are directives that inform every aspect of our handling procedures. The hydrochloride salt form suggests that it is a solid, likely crystalline, which can present an inhalation hazard if it becomes airborne as a dust.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for safeguarding against the identified hazards. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields and a face shield.[3] | Chemical-resistant gloves (e.g., nitrile).[4] | Fully buttoned lab coat.[5] | NIOSH-approved respirator if not handled in a fume hood.[6] |
| Solution Preparation and Transfers | Chemical splash goggles.[3] | Chemical-resistant gloves (e.g., nitrile).[4] | Fully buttoned lab coat.[5] | Work within a certified chemical fume hood.[2] |
| Reaction Workup and Purification | Chemical splash goggles and face shield.[3][5] | Chemical-resistant gloves (e.g., nitrile).[4] | Chemical-resistant apron over a lab coat.[3] | Work within a certified chemical fume hood.[2] |
Causality Behind PPE Choices:
-
Eye and Face Protection : The risk of dust particles or solution splashes causing serious eye irritation necessitates robust protection. Standard safety glasses are insufficient for liquid transfers; chemical splash goggles that form a seal around the eyes are required.[3][4] A face shield provides an additional layer of protection against larger splashes, especially during vigorous reactions or workups.[4][5]
-
Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling this compound.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[7]
-
Body Protection : A lab coat protects the skin and personal clothing from accidental spills.[5] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
-
Respiratory Protection : The potential for respiratory tract irritation from inhaling the dust is a significant concern.[2] All handling of the solid form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[5][6]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing risk. The following diagram illustrates the key stages of handling this compound in the laboratory.
Caption: Workflow for Handling this compound.
Spill and Emergency Procedures: A Self-Validating Protocol
In the event of a spill, a calm and methodical response is critical. The following protocol is designed to be a self-validating system, ensuring that each step is completed before proceeding to the next.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. If the spill is large or involves other hazardous materials, evacuate the immediate area.
-
Don Additional PPE : Before attempting to clean the spill, don additional protective gear, including a chemical-resistant apron and, if necessary, a respirator.
-
Contain the Spill : For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2] For solid spills, carefully sweep up the material to avoid generating dust.[7]
-
Neutralize (if applicable) : For small spills of this amine hydrochloride, a weak base solution can be used for neutralization after the initial absorption. However, this should only be done by trained personnel.
-
Collect and Package Waste : Carefully scoop the absorbed material and contaminated cleaning supplies into a designated, labeled hazardous waste container.[7][8]
-
Decontaminate the Area : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste : Ensure the hazardous waste container is properly sealed and labeled for disposal according to your institution's guidelines.[7][8]
-
Report the Incident : Report the spill to your laboratory supervisor or safety officer, even if it is minor.
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[7]
-
Solid Waste : Collect all contaminated solids, such as used gloves, weighing paper, and absorbent pads, in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste : Aqueous and organic waste streams should be collected in separate, compatible, and clearly labeled hazardous waste containers.[8]
-
Empty Containers : The first rinse of any container that held this chemical must be collected and disposed of as hazardous waste.[8] Subsequent rinses can be disposed of according to standard laboratory procedures.
Never dispose of this chemical down the drain or in the regular trash.[8] Adherence to proper disposal protocols is not only a regulatory requirement but also a reflection of our commitment to environmental stewardship.
References
- 1. 1616809-52-9|this compound|BLD Pharm [bldpharm.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. support.hpe.com [support.hpe.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.fr [fishersci.fr]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
